Cladribine
Description
Cladribine is 2'-Deoxyadenosine in which the hydrogen at position 2 on the purine ring has been substituted by chlorine. It inhibits the synthesis and repair of DNA, particularly in lymphocytes and monocytes, and is used as an antimetabolite antineoplastic drug for the treatment of lymphoid malignancies including hairy-cell leukaemia and chronic lymphocytic leukaemia. It has a role as an antineoplastic agent and an immunosuppressive agent. It is a purine 2'-deoxyribonucleoside and an organochlorine compound.
Cladribine is a purine analogue or a chlorinated derivative of adenine that causes apoptosis of B and T lymphocytes. Cladribine was first approved in the United States in 1993 initially as a treatment for a number of hematological malignancies; currently, it is approved for the treatment of hairy cell leukemia. In 2017 in Europe and in 2019 in the United States, cladribine was also approved for the treatment multiple sclerosis.
Cladribine is a Purine Antimetabolite.
Cladribine is a purine analogue and antineoplastic agent used primarily in the therapy of hairy cell leukemia. Cladribine is typically given intravenously daily for 7 days, usually as a single course, and has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent acute liver injury with jaundice.
Cladribine is a purine nucleoside antimetabolite analogue. Cladribine triphosphate, a phosphorylated metabolite of cladribine, incorporates into DNA, resulting in single-strand breaks in DNA, depletion of nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), and apoptosis. Because this agent is resistant to adenosine deaminase, an enzyme that inactivates some antineoplastic agents, it is selectively toxic to lymphocytes and monocytes which exhibit little deoxynucleotide deaminase activity. (NCI04)
CLADRIBINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 5 approved and 23 investigational indications. This drug has a black box warning from the FDA.
An antineoplastic agent used in the treatment of lymphoproliferative diseases including hairy-cell leukemia.
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOAARAWEBMLNO-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022828 | |
| Record name | Cladribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cladribine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.35e+00 g/L | |
| Record name | Cladribine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-9H-purin-2,6-diamine; 9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-2-methoxy-9H-purin-6-amine; 2-chloro-7H-purin-6-amine; 2-chloro-9-(2-deoxy-alpha-D-erythro-pentofurnaosyl)-9H-purin-6-amine; 2-deoxy-D-erythro-pentofurnaose; 4-methylbenzamide; methyl 4-methylbenzoate | |
| Record name | CLADRIBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, softens at 210-215 °C, solidifies and turns brown ... Also reported as crystals from ethanol | |
CAS No. |
4291-63-8 | |
| Record name | Cladribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cladribine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cladribine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00242 | |
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| Record name | Cladribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,5R)-5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxalan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLADRIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M74X9YT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLADRIBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cladribine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C (softens), resolidifies, turns brown and does not melt below 300 °C, 215 °C | |
| Record name | Cladribine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLADRIBINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cladribine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic
An In-depth Technical Guide on the Discovery and Development of Cladribine
Introduction
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) stands as a significant achievement in drug development, with a remarkable trajectory from its initial synthesis to its approval for two distinct and debilitating diseases: Hairy Cell Leukemia (HCL) and Relapsing-Remitting Multiple Sclerosis (RRMS). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and pivotal clinical evaluation of Cladribine, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Development
The story of Cladribine begins in the late 1970s at the Scripps Research Institute, where researchers were investigating purine nucleoside analogs for their potential in treating lymphoid malignancies.[1] The design of Cladribine was inspired by the understanding of adenosine deaminase (ADA) deficiency, a genetic disorder leading to the accumulation of toxic deoxyadenosine metabolites in lymphocytes.[2] Scientists hypothesized that a synthetic adenosine analog resistant to deamination could selectively target and eliminate cancerous lymphocytes.
This line of inquiry led to the synthesis of 2-chlorodeoxyadenosine (2-CdA).[2] Early studies demonstrated its potent cytotoxic effects on lymphocytes. Subsequent preclinical and clinical investigations at Scripps Clinic, spearheaded by pioneers like Dr. Ernest Beutler, established its remarkable efficacy in treating Hairy Cell Leukemia, a rare and chronic B-cell malignancy.[3] A single 7-day infusion of Cladribine was found to induce complete and long-lasting remissions in a majority of HCL patients.[3][4] This led to its initial FDA approval for HCL under the brand name Leustatin.[5]
Years later, recognizing its profound and selective impact on lymphocyte populations, researchers began to explore Cladribine's potential in autoimmune diseases, particularly Multiple Sclerosis, where lymphocytes play a central role in the inflammatory cascade that damages the central nervous system. This led to a new chapter in Cladribine's development, culminating in its approval as an oral therapy for relapsing forms of MS.
Timeline of Key Milestones
| Year(s) | Milestone | Organization/Individuals Involved |
| Late 1970s | Initial investigation of purine nucleoside analogs.[1] | Scripps Research Institute |
| ~1980s | Synthesis and initial characterization of 2-chlorodeoxyadenosine (Cladribine). | Scripps Research Institute |
| 1993 | FDA approval of intravenous Cladribine (Leustatin®) for Hairy Cell Leukemia.[5] | Ortho Biotech (Johnson & Johnson) / Scripps Research |
| 2005-2007 | Patient recruitment for the CLARITY (CLAdRIbine Tablets treating MS orallY) Phase III trial for Multiple Sclerosis.[6] | Merck Serono |
| 2017 | European Medicines Agency (EMA) approval of oral Cladribine (Mavenclad®) for highly active relapsing Multiple Sclerosis. | Merck Serono |
| 2019 | FDA approval of oral Cladribine (Mavenclad®) for relapsing forms of Multiple Sclerosis.[7] | EMD Serono |
Mechanism of Action
Cladribine is a prodrug, a synthetic purine nucleoside analog of deoxyadenosine. Its selective cytotoxicity towards lymphocytes is attributed to the unique enzymatic machinery within these cells.
Cellular Uptake and Activation
Cladribine enters cells via nucleoside transporter proteins.[8] Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[8][9] Lymphocytes, particularly B and T cells, have high levels of dCK and relatively low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and inactivates Cd-ATP.[8] This enzymatic imbalance leads to the selective accumulation of toxic Cd-ATP within lymphocytes.
Disruption of DNA Synthesis and Repair
Cd-ATP interferes with crucial cellular processes, primarily DNA synthesis and repair. It is incorporated into the DNA strand during replication, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[8][9] Furthermore, Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[10]
Induction of Apoptosis
The accumulation of DNA damage and the inhibition of DNA repair mechanisms trigger programmed cell death, or apoptosis. Cladribine-induced apoptosis is mediated through both caspase-dependent and caspase-independent pathways.[9] The process involves the activation of p53, the release of cytochrome c from the mitochondria, and the activation of caspases, ultimately leading to the demise of the targeted lymphocytes.[8][11]
Experimental Protocols
Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine)
A common and efficient method for the synthesis of Cladribine involves a two-step process starting from 2,6-dichloropurine and a protected 1-chloro-2-deoxyribose derivative.[12]
Step 1: Glycosylation
-
Preparation of the purine salt: 2,6-dichloropurine is treated with a base, such as potassium t-butoxide, in an anhydrous solvent like 1,2-dimethoxyethane at 0°C to form the potassium salt. The solvent is then evaporated.[12]
-
Coupling reaction: The purine salt is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. A solution of 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (a protected 1-chlorosugar) in an anhydrous solvent is then added gradually to the suspension under an inert atmosphere (e.g., argon) at room temperature.[12] The reaction mixture is stirred for a specified period to allow for the glycosylation to occur, forming the protected nucleoside.
-
Work-up and purification: The reaction mixture is worked up by evaporation and subsequent purification, often involving column chromatography on silica gel, to isolate the desired protected 2,6-dichloropurine nucleoside.[12]
Step 2: Ammonolysis and Deprotection
-
Ammonolysis: The purified protected nucleoside is dissolved in a mixture of methanol and tetrahydrofuran and treated with a saturated solution of ammonia in methanol.[12] This step selectively replaces the chloro group at the 6-position with an amino group.
-
Deprotection: The ammonolysis reaction also cleaves the p-toluoyl protecting groups from the sugar moiety.
-
Purification: The final product, Cladribine, is purified by column chromatography to yield a white solid.[12]
Deoxycytidine Kinase (dCK) Activity Assay
The activity of dCK, the key enzyme in Cladribine's activation, can be measured using various methods, including luminescence-based assays.
Principle: The assay indirectly measures dCK activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., deoxycytidine or Cladribine). The remaining ATP is then used in a luciferase-catalyzed reaction that produces light, which is inversely proportional to the dCK activity.[7][13]
Protocol Outline:
-
Enzyme enrichment: dCK is enriched from cell lysates using techniques like anion-exchange chromatography (e.g., Q Sepharose beads).[7]
-
Kinase reaction: The enriched dCK fraction is incubated in a reaction buffer containing a known concentration of ATP, a kinase buffer, and the substrate (e.g., Cladribine).[7]
-
Luminescence detection: After a specific incubation period, a luciferin/luciferase-containing reagent (e.g., Kinase-Glo™) is added to the reaction mixture. The luminescence is then measured using a luminometer.[7]
-
Calculation: The dCK activity is calculated based on the decrease in luminescence compared to a control reaction without the substrate.[7]
DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.[3][14]
Protocol Outline:
-
Cell treatment: Cells are treated with Cladribine for a specified duration to induce apoptosis.
-
Cell lysis: The treated cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 or SDS) to release the cellular contents, including the DNA.[3][15]
-
DNA extraction: The DNA is extracted from the lysate using phenol-chloroform extraction and precipitated with ethanol.[15]
-
RNase and Proteinase K treatment: The DNA precipitate is treated with RNase to remove contaminating RNA and with Proteinase K to digest proteins.[3]
-
Agarose gel electrophoresis: The purified DNA is loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and subjected to electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments of multiples of ~180-200 base pairs.[3]
Clinical Development and Efficacy
Cladribine has undergone extensive clinical evaluation for both Hairy Cell Leukemia and Multiple Sclerosis, demonstrating significant efficacy in both indications.
Hairy Cell Leukemia
Pivotal studies conducted at the Scripps Clinic established the high efficacy of a single course of intravenous Cladribine in HCL.
Table 1: Efficacy of Cladribine in Hairy Cell Leukemia (Scripps Clinic Experience)
| Study Cohort | Number of Patients | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (ORR) | Median Response Duration | Reference |
| Early Cohort | 144 | 85% | 12% | 97% | Not specified | [16] |
| Young Patients (≤40 years) | 83 (evaluable) | 88% | 12% | 100% | 57 months (for CR) | [1] |
| Long-term Follow-up | 358 | 91% (initial CR) | 7% (initial PR) | 98% | 16 years (median time from cladribine in continuous responders) | [17] |
Multiple Sclerosis
The development of an oral formulation of Cladribine for MS was a major breakthrough. The clinical development program included several key Phase III trials.
CLARITY (CLAdRIbine Tablets treating MS orallY)
This pivotal, two-year, placebo-controlled study evaluated two cumulative doses of oral Cladribine in patients with RRMS.[18][19]
ORACLE MS (Oral Cladribine in Early Multiple Sclerosis)
This trial investigated the efficacy of oral Cladribine in patients with a first clinical demyelinating event (clinically isolated syndrome) at high risk of converting to clinically definite MS.[5][20]
ONWARD (Oral CladribiNe With Rebif®)
This Phase II study assessed the efficacy and safety of adding oral Cladribine to interferon-beta-1a therapy in patients with RRMS who had an inadequate response to interferon-beta-1a alone.[21][22]
Table 2: Key Efficacy Outcomes of Pivotal Phase III Trials of Oral Cladribine in Multiple Sclerosis
| Trial | Patient Population | Treatment Arms | N | Primary Endpoint | Key Secondary Endpoints | Reference |
| CLARITY | Relapsing-Remitting MS | Cladribine 3.5 mg/kg, Cladribine 5.25 mg/kg, Placebo | 1326 | Annualized Relapse Rate (ARR) at 96 weeks | Proportion of relapse-free patients, Disability progression (EDSS) | [18][19] |
| Results (3.5 mg/kg vs. Placebo): | 0.14 vs. 0.33 (58% reduction, p<0.001) | 79.7% vs. 60.9% relapse-free, 33% reduction in risk of 3-month sustained disability progression | [18] | |||
| ORACLE MS | First Clinical Demyelinating Event | Cladribine 3.5 mg/kg, Cladribine 5.25 mg/kg, Placebo | 616 | Time to conversion to Clinically Definite MS (CDMS) | MRI lesion activity | [5][20] |
| Results (3.5 mg/kg vs. Placebo): | 67% risk reduction (HR 0.33, p<0.0001) | Significant reduction in T1 Gd+ and active T2 lesions | [20] | |||
| ONWARD | Relapsing MS with inadequate response to IFN-β | Cladribine 3.5 mg/kg + IFN-β, Placebo + IFN-β | 172 | Qualifying relapse rate at 96 weeks | MRI lesion activity | [21][22] |
| Results (Cladribine + IFN-β vs. Placebo + IFN-β): | 63% relative reduction (p=0.001) | Significant reduction in T1 Gd+ and active T2 lesions | [21][22] |
Safety Profile
The most common adverse event associated with Cladribine is lymphopenia, an expected consequence of its mechanism of action.[23][24] In clinical trials for MS, most cases of lymphopenia were mild to moderate.[24] Other common side effects include upper respiratory tract infections and headaches.[24] The risk of malignancy has been a topic of investigation, but long-term data from clinical trials and post-marketing surveillance have not shown a significant increase in the risk of cancer compared to the general population.[25][26]
Table 3: Overview of Common Adverse Events with Oral Cladribine in Multiple Sclerosis (CLARITY study, 3.5 mg/kg dose)
| Adverse Event | Cladribine 3.5 mg/kg (%) | Placebo (%) | Reference |
| Lymphopenia | 21.6 | 1.8 | [24] |
| Headache | 24.2 | 17.2 | [24] |
| Nasopharyngitis | 14.4 | 12.9 | [24] |
| Upper Respiratory Tract Infection | 12.6 | 9.7 | [24] |
| Nausea | 10.0 | 9.0 | [24] |
Conclusion
The development of Cladribine is a testament to the power of rational drug design and the potential for a single molecule to have a profound impact on diverse diseases. From its origins in the study of purine metabolism to its current dual role in oncology and neurology, Cladribine's journey highlights the importance of understanding fundamental biological pathways. For researchers and clinicians, it serves as a powerful tool and a compelling example of a targeted therapy that has significantly improved the lives of patients with Hairy Cell Leukemia and Multiple Sclerosis. The ongoing research into its long-term effects and potential in other conditions will undoubtedly continue to shape its legacy in the years to come.
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- 3. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 20-Year Data on 'Young' Patients With Hairy Cell Leukemia [medscape.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Early MRI outcomes in participants with a first clinical demyelinating event at risk of multiple sclerosis in the ORACLE-MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cladribine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after cladribine application? [scirp.org]
- 11. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 15. scribd.com [scribd.com]
- 16. The Scripps Clinic experience with 2-chlorodeoxyadenosine in the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Very long-term eradication of minimal residual disease in patients with hairy cell leukemia after a single course of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAVENCLAD® (cladribine) Tablets for RMS & SPMS | Safety Info [mavenclad.com]
- 19. newswire.ca [newswire.ca]
- 20. Effect of oral cladribine on time to conversion to clinically definite multiple sclerosis in patients with a first demyelinating event (ORACLE MS): a phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cladribine tablets added to IFN-β in active relapsing MS: The ONWARD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. cladribinetabletsinfo.global [cladribinetabletsinfo.global]
- 24. Expert Narrative Review of the Safety of Cladribine Tablets for the Management of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety & Tolerability [mavenclad.com]
- 26. EMD Serono Medical [medical.emdserono.com]
An In-depth Technical Guide to the Chemical and Enzymatic Synthesis of 2-chlorodeoxyadenosine (Cladribine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chlorodeoxyadenosine (Cladribine) is a potent antineoplastic and immunosuppressive agent, approved for the treatment of hairy cell leukemia and relapsing forms of multiple sclerosis. Its synthesis has been a subject of extensive research, leading to the development of various chemical and enzymatic methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for Cladribine, presenting detailed experimental protocols, comparative data on reaction yields, and visualizations of synthetic workflows and its mechanism of action. The information is curated to serve as a valuable resource for researchers and professionals involved in the synthesis and development of purine nucleoside analogues.
Introduction
Cladribine (2-CdA) is a synthetic analogue of deoxyadenosine, characterized by the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring. This modification renders the molecule resistant to deamination by adenosine deaminase (ADA), thereby increasing its intracellular half-life and therapeutic efficacy. The synthesis of Cladribine has evolved from classical chemical methods, often involving multiple steps and challenging purifications, to more streamlined and environmentally benign enzymatic approaches. This guide will delve into the key synthetic routes, providing practical experimental details and comparative data.
Chemical Synthesis of Cladribine
The chemical synthesis of Cladribine can be broadly categorized into two main strategies: the direct glycosylation of a purine base with a deoxyribose derivative and the chemical modification of a pre-existing nucleoside.
Direct Glycosylation Methods
Direct glycosylation involves the formation of the N-glycosidic bond between a purine base, such as 2,6-dichloropurine or 2-chloroadenine, and a protected 2-deoxyribose moiety.
A widely employed method is the Vorbrüggen glycosylation, which typically involves the reaction of a silylated purine base with a protected 1-O-acetyl- or 1-chloro-2-deoxyribofuranose derivative in the presence of a Lewis acid catalyst.
Experimental Protocol: Vorbrüggen Glycosylation for Cladribine Synthesis [1]
-
Silylation of 2-chloroadenine: A mixture of 2-chloroadenine and a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) in an aprotic solvent (e.g., acetonitrile) is heated under reflux until a clear solution is obtained.
-
Glycosylation: The solution is cooled, and a Lewis acid catalyst (e.g., triflic acid, 20 mol%) is added, followed by the addition of a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose.
-
Reaction and Isolation: The reaction mixture is stirred at a controlled temperature. The desired β-anomer selectively precipitates from the solution. An aging step can be employed to allow the unwanted α-anomer remaining in solution to isomerize to the β-anomer, thereby increasing the yield. The precipitated product is isolated by filtration.
-
Deprotection: The protected nucleoside is treated with a base (e.g., sodium methoxide in methanol) to remove the protecting groups.
-
Purification: The crude Cladribine is purified by recrystallization to yield the final product.
This method involves the coupling of a purine salt (e.g., potassium salt of 2,6-dichloropurine) with a protected 1-α-chlorosugar.
Experimental Protocol: Two-Step Synthesis via Anion Glycosylation [2][3]
-
Salt Formation: 2,6-dichloropurine is treated with a base like potassium t-butoxide in an anhydrous solvent (e.g., 1,2-dimethoxyethane) at 0°C to form the potassium salt.
-
Coupling Reaction: The solvent is evaporated, and the residue is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. Crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose is then added gradually. The reaction is stirred under argon at room temperature.
-
Work-up and Purification of Intermediate: Insoluble materials are removed by filtration, and the solvent is evaporated. The residue is purified by silica gel chromatography to afford the protected 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine.
-
Ammonolysis and Deprotection: The purified intermediate is dissolved in a solution of ammonia in methanol and stirred at room temperature, followed by heating to 35-40°C.
-
Final Purification: The solvent is evaporated, and the residue is purified by silica gel chromatography to yield Cladribine as a white solid.
Synthesis from Pre-existing Nucleosides
An alternative approach involves the chemical modification of readily available nucleosides like 2'-deoxyadenosine.
Experimental Protocol: Synthesis from 2'-Deoxyadenosine [4]
-
Protection: Fully protect the 2'-deoxyadenosine.
-
Nitration: The protected 2'-deoxyadenosine is treated with a nitrating mixture, such as 2,2,2-trifluoroacetic anhydride and tetrabutylammonium nitrate, in an anhydrous solvent like chloroform at 0°C to yield the protected 2-nitro-2'-deoxyadenosine.
-
Substitution with Chloride: The nitro group is then substituted with a chloride ion.
-
Deprotection: The protecting groups are removed to yield Cladribine.
Data Presentation: Comparison of Chemical Synthesis Methods
| Method | Starting Materials | Key Reagents | Overall Yield | Reference |
| Vorbrüggen Glycosylation | 2-chloroadenine, protected 1-O-acetyl-2-deoxy-ribofuranose | Triflic acid, silylating agent | Up to 43% | [1] |
| Anion Glycosylation | 2,6-dichloropurine, protected 1-α-chlorosugar | Potassium t-butoxide, ammonia in methanol | 50-56% | [2][3] |
| From 2'-Deoxyadenosine | 2'-deoxyadenosine | 2,2,2-trifluoroacetic anhydride, tetrabutylammonium nitrate | 44.8% | [4] |
Enzymatic Synthesis of Cladribine
Enzymatic methods offer several advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. These methods primarily rely on transglycosylation reactions catalyzed by specific enzymes.
Transglycosylation using Nucleoside Deoxyribosyltransferases (NDTs)
NDTs catalyze the transfer of a deoxyribosyl moiety from a donor nucleoside to a purine or pyrimidine base.
Experimental Protocol: Enzymatic Synthesis using Immobilized Lactobacillus delbrueckii NDT (LdNDT) [5]
-
Enzyme Immobilization: Lactobacillus delbrueckii NDT (LdNDT) is immobilized, for example, by covalent attachment to glutaraldehyde-activated biomimetic silica nanoparticles followed by entrapment in calcium alginate.
-
Reaction Mixture: The immobilized enzyme is added to a buffered solution (e.g., 25 mM Tris-HCl, pH 7.0) containing the deoxyribose donor (e.g., 1.5 mM thymidine) and the base acceptor (0.5 mM 2-chloroadenine).
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 50°C) with shaking.
-
Reaction Termination and Analysis: The reaction is stopped by inactivating the enzyme (e.g., by adding cold methanol and heating). The product formation is monitored and quantified by HPLC.
-
Scale-Up: For larger scale synthesis, the reaction can be performed in a batch system with an airlift column.
Transglycosylation using Purine Nucleoside Phosphorylases (PNPs)
PNPs catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and α-D-ribose-1-phosphate. This reaction can be coupled with the synthesis of a new nucleoside.
Experimental Protocol: PNP-Catalyzed Synthesis of Cladribine
-
Reaction Setup: A reaction mixture is prepared in a phosphate buffer (e.g., 10 mM K-phosphate buffer, pH 7.0) containing the deoxyribose donor (e.g., 2'-deoxyguanosine), the acceptor base (2-chloroadenine), and the PNP enzyme (e.g., from Aeromonas hydrophila).
-
Incubation: The reaction is incubated at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 7 hours).
-
Product Isolation: The reaction mixture is then processed to isolate the Cladribine product.
Data Presentation: Comparison of Enzymatic Synthesis Methods
| Method | Enzyme | Donor Nucleoside | Acceptor Base | Yield | Reference |
| Immobilized NDT | Lactobacillus delbrueckii NDT | Thymidine | 2-chloroadenine | High conversion | [5] |
| PNP-catalyzed | Purine Nucleoside Phosphorylase | 2'-deoxyguanosine | 2-chloroadenine | 81% (isolated) | [1] |
Mandatory Visualizations
Synthetic Workflows
Caption: A simplified workflow of Cladribine synthesis via Vorbrüggen glycosylation.
Caption: General workflow for the enzymatic synthesis of Cladribine by transglycosylation.
Mechanism of Action: Intracellular Activation of Cladribine
Cladribine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[6][7]
Caption: Intracellular phosphorylation cascade activating Cladribine to its cytotoxic form.
Once inside the cell, Cladribine is phosphorylated by deoxycytidine kinase (dCK) to 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP).[6] Subsequent phosphorylations yield the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[6] 2-CdATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis (programmed cell death).[6][8] The selective toxicity of Cladribine towards lymphocytes is attributed to the high levels of dCK and low levels of 5'-nucleotidase (an enzyme that deactivates Cladribine) in these cells.[8]
Conclusion
The synthesis of Cladribine has been achieved through a variety of chemical and enzymatic routes. While chemical methods, such as Vorbrüggen glycosylation and modifications of existing nucleosides, have been well-established, they often involve harsh conditions and can result in modest yields. Enzymatic syntheses, employing enzymes like NDTs and PNPs, have emerged as highly efficient and environmentally friendly alternatives, offering high selectivity and yields under mild conditions. The choice of synthetic route will depend on factors such as scale, cost, and desired purity. The continued development of novel biocatalysts and process optimization will likely further enhance the efficiency and accessibility of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cladribine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Cladribine? [synapse.patsnap.com]
Cladribine's Apoptotic Onslaught: A Technical Guide to its Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA), a purine nucleoside analog, is a potent chemotherapeutic agent with established efficacy in various hematologic malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1] Its therapeutic action is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This in-depth technical guide elucidates the core apoptotic pathways triggered by Cladribine, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.
Core Mechanism of Action
Cladribine is a prodrug that enters cells via nucleoside transporters.[1] Intracellularly, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[2][3] The accumulation of Cd-ATP within lymphocytes is particularly high due to high levels of dCK and low levels of deactivating 5'-nucleotidase.[2][4] Cd-ATP interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent activation of apoptotic pathways.[2][3][4]
Apoptosis Induction Pathways
Cladribine orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic and extrinsic pathways, often in a cell-type-specific manner.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for Cladribine-induced apoptosis. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors.
-
DNA Damage and p53 Activation: The accumulation of DNA strand breaks caused by the incorporation of Cd-ATP activates the tumor suppressor protein p53.[3][5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, particularly Bax.[1][6]
-
Bcl-2 Family Regulation: Cladribine treatment has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1 in a dose-dependent manner.[1][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Transmembrane Potential (ΔΨm) Loss and Cytochrome c Release: The increased MOMP results in the loss of the mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[4][8][9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3.[8][9][10]
-
Caspase-Independent Apoptosis: Cladribine can also induce apoptosis through a caspase-independent mechanism following the loss of ΔΨm. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and contributes to chromatin condensation and DNA fragmentation.[8][9]
The Extrinsic (Death Receptor) Pathway
Cladribine can also initiate apoptosis through the extrinsic pathway by modulating the expression and activity of death receptors on the cell surface.
-
Upregulation of Death Receptors: Studies have shown that Cladribine treatment can upregulate the expression of Death Receptor 4 (DR4).[1][11]
-
Caspase-8 Activation: The engagement of death receptors by their ligands (e.g., TRAIL) leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[1][11] Activated caspase-8 can then directly cleave and activate the executioner caspase-3.
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and amplify the apoptotic signal through the intrinsic pathway.
Endoplasmic Reticulum (ER) Stress Pathway
Recent evidence suggests that Cladribine can induce apoptosis by triggering endoplasmic reticulum (ER) stress.[1]
-
ATF4-Mediated Apoptosis: Cladribine has been shown to activate ER stress, leading to the upregulation of Activating Transcription Factor 4 (ATF4). ATF4 expression is required for Cladribine-induced apoptosis in some cancer cell types.[1][12] The precise downstream effectors of ATF4 in this context are a subject of ongoing research but likely involve the regulation of Bcl-2 family proteins and other pro-apoptotic factors.
Quantitative Data on Cladribine-Induced Apoptosis
The following tables summarize key quantitative data on the effects of Cladribine on various cancer cell lines.
Table 1: IC50 Values of Cladribine in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µmol/L) |
| U266 | ~2.43 |
| RPMI8226 | ~0.75 |
| MM1.S | ~0.18 |
Data extracted from a study on the inhibitory effects of Cladribine on multiple myeloma cell lines.[13]
Table 2: Apoptosis Induction in U266 Multiple Myeloma Cells
| Cladribine Concentration (µmol/L) | Percentage of Apoptotic Cells (Annexin V-positive) |
| 0 (untreated) | 5% |
| 2 | 15% |
| 5 | 21% |
| 10 | 33% |
Data from Annexin V staining and flow cytometry analysis of U266 cells treated with Cladribine.[13]
Table 3: Protein Expression Changes in Diffuse Large B-Cell Lymphoma (DLBCL) Cells
| Protein | Change upon Cladribine Treatment |
| c-FLIPL | Decreased |
| DR4 | Increased |
| Cleaved Caspase-8 | Increased |
| Bax | Upregulated |
| Mcl-1 | Downregulated |
| Bcl-2 | Downregulated |
Summary of Western blot analyses in DLBCL cell lines following Cladribine treatment.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Cladribine's apoptotic mechanisms are provided below.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cancer cells by treating with desired concentrations of Cladribine for the specified duration. Include an untreated control.
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution.
-
Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Cladribine as required.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptosis induction pathways of Cladribine.
Caption: Cladribine's multi-pathway induction of apoptosis.
Caption: Workflow for apoptosis analysis.
References
- 1. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 2. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of p53 and p21(WAF1) expression on sensitivity of cancer cells to cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanisms of cladribine-inducing apoptosis of multiple myeloma RPMI 8226 cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
- 12. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cladribine's Impact on DNA Synthesis and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog with potent cytotoxic effects, particularly on lymphocytes, making it an effective therapeutic agent for certain hematological malignancies and autoimmune diseases like multiple sclerosis. Its mechanism of action is intrinsically linked to the fundamental cellular processes of DNA synthesis and repair. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of cladribine exposure, with a focus on its effects on DNA replication and the cellular response to DNA damage. We will delve into the quantitative aspects of its activity, detail key experimental protocols for its study, and visualize the intricate signaling pathways it perturbs.
Core Mechanism of Action: From Prodrug to DNA Damage
Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Its selective toxicity towards lymphocytes is attributed to the high ratio of deoxycytidine kinase (dCK) to 5'-nucleotidase (5'-NT) in these cells.
1.1. Cellular Uptake and Activation:
Cladribine enters cells via nucleoside transporters. Inside the cell, it is phosphorylated by dCK to cladribine monophosphate (Cd-AMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolite, cladribine triphosphate (Cd-ATP). The resistance of cladribine to deamination by adenosine deaminase (ADA) prolongs its intracellular half-life, contributing to its sustained effect.
1.2. Disruption of DNA Synthesis:
The primary mechanism of cladribine's cytotoxicity is the disruption of DNA synthesis. Cd-ATP, as a structural analog of deoxyadenosine triphosphate (dATP), competes with the natural nucleotide for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Cd-ATP leads to:
-
Chain Termination: The presence of chlorine at the 2' position of the purine ring can hinder the formation of subsequent phosphodiester bonds, leading to premature chain termination.
-
DNA Polymerase Inhibition: Cd-ATP can also directly inhibit the activity of DNA polymerases.
-
Inhibition of Ribonucleotide Reductase: Cd-ATP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the intracellular pool of dNTPs, further hampering DNA synthesis and repair.
1.3. Induction of DNA Strand Breaks and Apoptosis:
The incorporation of Cd-ATP into DNA and the stalling of replication forks lead to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a robust cellular stress response, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. Activation of these pathways leads to the phosphorylation of downstream effectors such as CHK2 and p53. The tumor suppressor protein p53, upon activation, can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate apoptosis.
Cladribine-induced apoptosis proceeds through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3. The extrinsic pathway can be activated through the upregulation of death receptors like DR4, leading to the activation of caspase-8.
Quantitative Data on Cladribine's Activity
The following tables summarize key quantitative data regarding the cytotoxic and biochemical effects of cladribine.
Table 1: IC50 Values of Cladribine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 2.43 | |
| RPMI8226 | Multiple Myeloma | 0.75 | |
| MM1.S | Multiple Myeloma | 0.18 | |
| U2932 | Diffuse Large B-Cell Lymphoma | Not specified | |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified |
Table 2: Inhibition of Ribonucleotide Reductase by Cladribine Metabolites
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Cladribine Triphosphate (ClATP) | Ribonucleotide Reductase-α | 0.5 ± 0.1 | |
| Cladribine Diphosphate (ClADP) | Ribonucleotide Reductase-α | 1.4 ± 0.7 |
Table 3: Effect of Cladribine on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | Reference |
| U2932 | Cladribine (dose-dependent) | Increased | Decreased (from 35.56% to 22.89%) | |
| WSU-DLCL2 | Cladribine (dose-dependent) | Increased | Decreased (from 52.43% to 35.39%) | |
| U266 | Cladribine (2 µM, 24-72h) | Increased | Decreased | |
| RPMI8226 | Cladribine (24h) | Increased | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of cladribine on DNA synthesis and repair.
3.1. Quantification of DNA Strand Breaks by Comet Assay (Alkaline)
This protocol is adapted from established methods for single-cell gel electrophoresis.
Objective: To quantify DNA single- and double-strand breaks in individual cells following cladribine treatment.
Materials:
-
CometSlide™ or similar specialized slides
-
Low melting point agarose (LMAgarose)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Assay IV, ImageJ)
Procedure:
-
Cell Preparation: Treat cells with desired concentrations of cladribine for the specified duration. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 90 µL of molten LMAgarose (at 37°C). Immediately pipette 75 µL of the mixture onto a CometSlide™. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove slides from the lysis solution and place them in a horizontal gel electrophoresis unit. Fill the unit with fresh, cold alkaline unwinding and electrophoresis buffer to a level just covering the slides. Let the slides sit for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Apply a voltage of 1 V/cm (e.g., 25 V for a 25 cm gel box) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the slides with a diluted DNA stain for 5 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
3.2. Analysis of DNA Damage Response: Western Blot for Phosphorylated ATM and CHK2
This protocol outlines the detection of key phosphorylated proteins in the DNA damage response pathway activated by cladribine.
Objective: To detect the activation of ATM and CHK2 kinases in response to cladribine-induced DNA damage.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with cladribine. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
3.3. Measurement of Intracellular Cladribine Triphosphate (Cd-ATP) by LC-MS/MS
This protocol provides a general workflow for the quantification of the active metabolite of cladribine within cells.
Objective: To accurately measure the intracellular concentration of Cd-ATP.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., Hypercarb)
-
Mobile phases (e.g., ammonium acetate buffer and acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled analog of Cd-ATP)
-
Cell extraction solution (e.g., cold methanol/water)
Procedure:
-
Cell Extraction: Treat cells with cladribine. Harvest a known number of cells and rapidly quench metabolic activity. Extract the intracellular metabolites using a cold extraction solution.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris. Transfer the supernatant and evaporate to dryness. Reconstitute the sample in a suitable solvent.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a specific gradient elution to separate Cd-ATP from other cellular components.
-
Quantification: Monitor the specific precursor-to-product ion transitions for Cd-ATP and the internal standard using multiple reaction monitoring (MRM). Generate a standard curve using known concentrations of Cd-ATP to quantify the amount in the cell extracts. Calculate the intracellular concentration based on the cell number and volume.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to cladribine's mechanism of action.
Caption: Cladribine's mechanism of action leading to apoptosis.
Caption: Cladribine-induced DNA damage response pathway.
Caption: Experimental workflow for the Comet Assay.
Conclusion
Cladribine's potent cytotoxic effects stem from its multifaceted disruption of DNA synthesis and the subsequent induction of a robust DNA damage response. As an in-depth understanding of these mechanisms is paramount for its clinical application and the development of novel therapeutic strategies, this guide provides a comprehensive overview for professionals in the field. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathways offer a foundational resource for further research and development in this area. Future investigations may focus on elucidating the precise molecular interactions with different DNA polymerases and repair enzymes to further refine our understanding of cladribine's activity and potential resistance mechanisms.
Cladribine: A Purine Nucleoside Analogue for Targeted Lymphocyte Depletion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine nucleoside analogue that acts as a prodrug, demonstrating significant efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis (MS). Its therapeutic effect is rooted in its ability to selectively induce apoptosis in lymphocytes. This targeted action is attributed to the unique enzymatic profile of these cells, specifically a high ratio of deoxycytidine kinase (dCK), the activating enzyme, to 5'-nucleotidase (5'-NT), a deactivating enzyme. This guide provides a comprehensive overview of the core pharmacology of cladribine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and toxicological profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Mechanism of Action
Cladribine is an analogue of the purine nucleoside deoxyadenosine. Its chemical structure, featuring a chlorine atom at the 2-position of the purine ring, confers resistance to degradation by the enzyme adenosine deaminase (ADA).[1] This resistance allows cladribine to accumulate within cells.
The selective cytotoxicity of cladribine towards lymphocytes is a consequence of their distinct metabolic machinery. Lymphocytes possess high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase (5'-NT).[2] This enzymatic imbalance leads to the efficient phosphorylation and subsequent trapping of cladribine's active metabolite within these cells, triggering apoptosis through multiple pathways.
Cellular Uptake and Activation
Cladribine enters cells, including B and T lymphocytes, via nucleoside transporter proteins.[3][4] Once inside the cell, it is phosphorylated by dCK to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[2][4] This is the rate-limiting step in its activation.
Induction of Apoptosis
The accumulation of the active metabolite, Cd-ATP, disrupts cellular processes, leading to programmed cell death (apoptosis).[3]
-
DNA Synthesis Inhibition and Strand Breaks: Cd-ATP is incorporated into DNA during replication.[2] This incorporation inhibits DNA synthesis and repair mechanisms, leading to the accumulation of DNA strand breaks.[2][3]
-
Ribonucleotide Reductase Inhibition: Cd-ATP can also inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis, further depleting the cell of necessary building blocks.[2]
-
Mitochondrial Pathway Activation: The cellular stress and DNA damage trigger the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[3]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Cladribine can be administered intravenously, subcutaneously, or orally.[5] The oral formulation is rapidly absorbed. Key pharmacokinetic parameters are summarized below.
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~40% | [6][7][8] |
| Time to Max. Concentration (Tmax) | 0.5 hours (fasted), 1.5 hours (with food) | [6][7] |
| Plasma Protein Binding | 20% | [6][7][8] |
| Volume of Distribution (Vd) | 480 - 490 L | [6][7] |
| Metabolism | Primarily intracellular phosphorylation | [4][5][8] |
| Elimination Half-life | ~24 hours (oral) | [8] |
| Excretion | Renal and non-renal routes | [6] |
| Intracellular Accumulation | ~30- to 40-fold in lymphocytes vs. extracellular | [6][7][8] |
Pharmacodynamics
Cladribine administration results in a selective, dose-dependent reduction of circulating B and T lymphocytes.[3] The lymphocyte count nadir typically occurs 2 to 3 months after the start of a treatment cycle. The median time for lymphocyte counts to recover to at least 800 cells per microliter is approximately 28 weeks.[3] This sustained depletion of lymphocytes forms the basis of its therapeutic effect in autoimmune diseases like MS.
Clinical Efficacy
Cladribine has demonstrated significant efficacy in both hematological malignancies and relapsing multiple sclerosis.
Hairy Cell Leukemia (HCL)
Cladribine is highly effective as a single agent for HCL, inducing high rates of durable complete remission after a single course of therapy.[9]
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Source(s) |
| Hairy Cell Leukemia | Cladribine Monotherapy | 75-100% | 46-92% | [10] |
| Hairy Cell Leukemia | Cladribine + Rituximab | 97% | 97% | [6] |
| HCL Variant | Cladribine + Rituximab | 90% | 90% | [9] |
Relapsing Multiple Sclerosis (RMS)
Oral cladribine is approved for relapsing forms of MS. The pivotal CLARITY study demonstrated its efficacy in reducing relapse rates and disability progression.[1]
| Endpoint (CLARITY Study, 96 weeks) | Placebo | Cladribine (3.5 mg/kg) | Reduction vs. Placebo | Source(s) |
| Annualized Relapse Rate | - | - | 58% | [1] |
| Patients Free from Disability Progression (3-month confirmed) | 81% | 87% | - | [11] |
| Average T1-Gd+ Lesions | 0.91 | 0.12 | - | [11] |
| Average Active T2 Lesions | 1.43 | 0.38 | - | [11] |
Toxicology and Safety Profile
The primary dose-limiting toxicity of cladribine is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[5][10]
| Toxicity Profile | Description | Source(s) |
| Hematological | Myelosuppression (dose-limiting). Lymphopenia is an expected pharmacologic effect. | [5][10][12] |
| Infections | Increased risk of infections due to immunosuppression, particularly herpes zoster. | [5][11][13] |
| Malignancy | A numerical imbalance in malignancy incidence was observed vs. placebo in clinical trials, but the difference was not statistically significant. | [13] |
| Hepatotoxicity | Generally not associated with significant serum enzyme elevations. Cases are uncommon. | [12][14] |
| Acute Toxicity (Preclinical) | Oral LD50 (Leukovir: Cladribine/Ribavirin combo) in mice: 4050 - 4150 mg/kg. | [15] |
Experimental Protocols
Deoxycytidine Kinase (dCK) Activity Assay
This protocol describes a luminescence-based method to quantify dCK activity by measuring the amount of ATP consumed during the phosphorylation of a substrate.
Methodology:
-
Cell Lysate Preparation: Lymphocytes (5 x 10^6 cells) are lysed using a suitable protein extraction reagent (e.g., CytoBuster™).[16]
-
dCK Enrichment: The dCK enzyme is enriched from the cell lysate using anion-exchange chromatography (e.g., Q Sepharose® beads).[11][16]
-
Kinase Reaction: The dCK-enriched extract is incubated in a reaction buffer containing a kinase substrate (e.g., deoxycytidine or cladribine) and a known starting concentration of ATP.
-
ATP Quantification: After the reaction period, a reagent such as Kinase-Glo™ is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP in the well to generate a luminescent signal.
-
Data Analysis: The luminescence is measured with a luminometer. The signal is inversely proportional to the amount of dCK activity; a lower signal indicates more ATP was consumed, and thus higher kinase activity.[11]
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This protocol is a classic method to visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis, which results in a characteristic "ladder" pattern on an agarose gel.[17]
Methodology:
-
Cell Harvesting: Collect both adherent and floating cells from culture after treatment with cladribine to ensure all apoptotic cells are included. Pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100). Incubate on ice to lyse the cells while keeping the nuclei intact.[18]
-
Separation of Fragmented DNA: Centrifuge the lysate at high speed (e.g., ~13,000 x g). The supernatant will contain the small, fragmented DNA, while the pellet will contain intact chromatin from healthy cells.[18]
-
DNA Purification:
-
Transfer the supernatant to a new tube.
-
Treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining protein contaminants.[18]
-
Precipitate the DNA from the aqueous phase using ethanol or isopropanol in the presence of salt (e.g., sodium acetate).[18]
-
-
Visualization:
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the purified DNA in a TE (Tris-EDTA) buffer.
-
Load the DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Perform electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA under UV light. A ladder-like pattern of fragments in multiples of ~180-200 base pairs indicates apoptosis.
-
Clinical Trial Protocol (Example: Relapsing MS)
This section outlines the general design of a pivotal Phase III clinical trial for cladribine in relapsing MS, based on the CLARITY study.[2][19]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients with a confirmed diagnosis of relapsing-remitting multiple sclerosis (RRMS).
-
Treatment Arms:
-
Cladribine Arm: A total cumulative dose of 3.5 mg/kg administered orally over a 96-week period. This is divided into two annual treatment courses. Each course consists of two treatment weeks (4-5 days each) separated by one month.[2]
-
Placebo Arm: Patients receive a matching placebo on the same schedule.
-
-
Primary Endpoint: The primary efficacy measure is the Annualized Relapse Rate (ARR) over the 96-week study period.
-
Key Secondary Endpoints:
-
Time to confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS).
-
Various MRI endpoints, including the number of new T1 gadolinium-enhancing (T1-Gd+) lesions and active T2 lesions.
-
-
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on lymphocyte counts, infections, and malignancies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A double-blind, placebo-controlled, randomized trial of cladribine in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CLICK-MS and MASTER-2 Phase IV trial design: cladribine tablets in suboptimally controlled relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Results of the Sequential Combination of Cladribine and Rituximab in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Activation of deoxycytidine kinase during inhibition of DNA synthesis by 2-chloro-2'-deoxyadenosine (Cladribine) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine with immediate rituximab for the treatment of patients with variant hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 11. researchgate.net [researchgate.net]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. Long-term safety data from the cladribine tablets clinical development program in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paper: A Randomized Phase 2 Trial of 2nd-Line Cladribine with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia [ash.confex.com]
- 15. scirp.org [scirp.org]
- 16. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cladribine Assays in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a purine nucleoside analog effective in the treatment of various hematological malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1][2] Its mechanism of action involves its conversion into the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP), within cells.[1] This active metabolite disrupts DNA synthesis and repair, leading to the accumulation of DNA strand breaks and subsequent programmed cell death (apoptosis).[1][3] These application notes provide detailed protocols for assessing the in vitro efficacy of Cladribine against leukemia cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.
Data Presentation
Table 1: In Vitro Cytotoxicity of Cladribine in Various Leukemia and Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cladribine in different human leukemia and multiple myeloma cell lines after a 48 or 72-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HL-60 | Acute Promyelocytic Leukemia | 0.034 | 48 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | 48 |
| THP-1 | Acute Monocytic Leukemia | 0.042 | 48 |
| U266 | Multiple Myeloma | 2.43 | 72[4] |
| RPMI8226 | Multiple Myeloma | 0.75 | 72[4] |
| MM1.S | Multiple Myeloma | 0.18 | 72[4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in leukemia cell lines upon treatment with Cladribine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Leukemia cell lines (e.g., HL-60, MOLT-4, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cladribine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to 80-90% confluency.
-
Perform a cell count and viability check using Trypan Blue.
-
Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL (for many leukemia lines) or specifically 3 x 10^5 cells/mL for HL-60 cells, in a final volume of 100 µL per well.[5][6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[5]
-
-
Cladribine Treatment:
-
Prepare serial dilutions of Cladribine in complete culture medium. A suggested starting range, based on known IC50 values, is 0.001 µM to 10 µM.
-
Add 100 µL of the Cladribine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Cladribine, e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells in leukemia cell lines treated with Cladribine using flow cytometry.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, U937)
-
Complete culture medium
-
Cladribine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of Cladribine (e.g., 0.1 µM, 1 µM, 10 µM) for 24, 48, or 72 hours. Include an untreated control.[7]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC and PI fluorescence should be collected.
-
Data analysis will allow for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in leukemia cell lines treated with Cladribine using flow cytometry.
Materials:
-
Leukemia cell lines (e.g., HL-60)
-
Complete culture medium
-
Cladribine
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HL-60 cells in 6-well plates at a density that allows for logarithmic growth over the treatment period.
-
Treat the cells with different concentrations of Cladribine (e.g., 0.1 µM, 1 µM, 10 µM) for 24 or 48 hours. Include an untreated control.[8]
-
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Cladribine's mechanism of action leading to apoptosis.
Caption: Experimental workflow for in vitro Cladribine assays.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. e-roj.org [e-roj.org]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Cladribine-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a synthetic purine nucleoside analog used in the treatment of various hematological malignancies and, more recently, relapsing-remitting multiple sclerosis.[1][2][3] As a prodrug, cladribine requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form, cladribine-triphosphate (Cd-ATP).[4][5] Cd-ATP then incorporates into DNA, inhibits DNA synthesis and repair, and ultimately induces apoptosis in both dividing and quiescent cells.[2][3][5][6]
Despite its efficacy, the development of inherent or acquired resistance to cladribine presents a significant clinical challenge.[1] Understanding the molecular mechanisms that drive this resistance is crucial for optimizing its therapeutic use and developing strategies to overcome treatment failure.[4] The establishment of in vitro cladribine-resistant cell line models provides an invaluable tool for this purpose. These models are essential for investigating resistance mechanisms, evaluating novel compounds, and testing combination therapies in a controlled, preclinical setting.[7]
This document provides detailed protocols for generating and characterizing a cladribine-resistant cancer cell line using a stepwise dose-escalation method.
Mechanisms of Cladribine Resistance
Resistance to cladribine is multifactorial, involving alterations in drug transport, metabolism, and the cell's apoptotic response.[1][4] The primary mechanisms include:
-
Decreased Deoxycytidine Kinase (dCK) Activity: Reduced activity or deficiency of dCK, the enzyme responsible for the initial and rate-limiting phosphorylation of cladribine, is considered a major determinant of resistance.[1][4]
-
Increased 5'-Nucleotidase (5'-NT) Activity: This enzyme dephosphorylates cladribine monophosphate, inactivating the drug. A low dCK to 5'-NT ratio favors inactivation and contributes to resistance.[1][8]
-
Reduced Nucleoside Transport: Decreased expression or function of nucleoside transporters can limit the uptake of cladribine into the cell.[4]
-
Defective Apoptosis Induction: Alterations in apoptotic pathways can render cells less sensitive to cladribine-induced cell death.[4]
-
Increased Drug Efflux: The multi-drug resistance transporter ABCG2 has been identified as a mediator of cladribine efflux from cells.[9]
Caption: Cladribine metabolic pathway and mechanisms of resistance.
Experimental Workflow
The generation of a cladribine-resistant cell line is typically achieved by continuous or pulsed exposure to gradually increasing concentrations of the drug over an extended period.[7][10] This stepwise method selects for cells that develop resistance mechanisms and can survive at higher drug concentrations. The overall process involves determining the initial sensitivity of the parental cell line, followed by a cyclical process of drug exposure, cell recovery, and dose escalation.
Caption: Workflow for generating a cladribine-resistant cell line.
Detailed Experimental Protocols
Protocol 1: Determination of Cladribine IC50 in the Parental Cell Line
This protocol is essential to establish the baseline sensitivity of the parental cell line to cladribine. The half-maximal inhibitory concentration (IC50) is the drug concentration that reduces cell viability by 50% and serves as the basis for selecting the starting concentration for resistance development.[11]
Materials:
-
Parental cancer cell line (e.g., MOLT-4, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cladribine stock solution (e.g., 10 mM in DMSO, sterile)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or resazurin-based assay)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the density to 1 x 10^5 cells/mL in pre-warmed complete medium. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[11]
-
Incubation: Incubate the plate overnight to allow cells to adhere (for adherent lines) or acclimate (for suspension lines).[11]
-
Drug Preparation: Prepare a series of cladribine dilutions in complete medium. A typical 2-fold or 3-fold serial dilution covering a broad concentration range (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).
-
Drug Treatment: Remove the old medium (if applicable) and add 100 µL of the prepared cladribine dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism and cell doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent per well). Incubate for 1-4 hours.[11]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: Viability (%) = (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the log of the cladribine concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.[7]
-
Protocol 2: Stepwise Selection for Generating the Cladribine-Resistant Cell Line
This protocol uses a dose-escalation strategy to select for a resistant cell population.[7] Patience is key, as this process can take several months.[12]
Materials:
-
Parental cell line
-
Complete culture medium
-
Cladribine stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initiation: Start by culturing the parental cells in a T-25 flask with complete medium containing cladribine at a concentration equal to the IC20 or IC50 determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected.[7] Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Recovery and Expansion: Once the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of cladribine. This may take several weeks.
-
Cryopreservation: At each successful passage, cryopreserve a vial of cells. This is a critical step to ensure you can return to a previous stage if a subsequent dose increase results in complete cell death.[7]
-
Dose Escalation: After the cells have shown stable growth for at least two passages at a given concentration, increase the cladribine concentration. A 1.5- to 2.0-fold increase is a reasonable starting point.[7]
-
Repeat Cycle: Repeat steps 2-5, gradually increasing the drug concentration over time. If a dose increase causes excessive cell death with no recovery, revert to the previous concentration using a cryopreserved stock and attempt a smaller incremental increase (e.g., 1.1- to 1.5-fold).[7]
-
Termination: Continue this process until the cells are stably proliferating at a concentration that is at least 10-fold higher than the initial parental IC50, or until the desired level of resistance is achieved.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Once a cell population is established that can tolerate high concentrations of cladribine, it is crucial to confirm the stability and degree of resistance.
Procedure:
-
Determine the IC50 of the Resistant Line: Using the same method as in Protocol 1, perform a cell viability assay on the newly generated resistant cell line and, in parallel, on the original parental cell line.
-
Calculate the Resistance Index (RI): The degree of resistance is quantified by the Resistance Index.
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
A significant increase in the RI (e.g., >10) confirms the resistant phenotype.[7]
-
-
Assess Stability: To determine if the resistance is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks).[11] After this period, re-determine the IC50. If the IC50 remains high, the resistance phenotype is considered stable.
-
Maintenance: Maintain the final resistant cell line in medium containing a maintenance concentration of cladribine (typically the concentration at which it was last stably growing) to ensure selective pressure is maintained.
Data Presentation
Quantitative data should be clearly summarized to compare the parental and resistant cell lines.
Table 1: Comparison of Cladribine IC50 Values
| Cell Line | Passage Number | IC50 (nM) [Mean ± SD] | Resistance Index (RI) |
| Parental (MOLT-4) | N/A | 25.5 ± 3.1 | 1.0 |
| Cladribine-Resistant | P+5 (in drug) | 289.3 ± 15.8 | 11.3 |
| Cladribine-Resistant | P+5 (drug-free for 4 wks) | 265.1 ± 21.4 | 10.4 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Example of a Stepwise Dose Escalation Schedule
| Cycle | Duration (Weeks) | Cladribine Concentration (nM) | Observations |
| 1 | 2-3 | 25 | High initial cell death, slow recovery. |
| 2 | 2 | 40 | Improved growth rate. |
| 3 | 2 | 60 | Stable proliferation. |
| 4 | 3 | 100 | Moderate cell death, slow recovery. |
| 5 | 2 | 150 | Stable proliferation. |
| 6 | 2 | 250 | Stable proliferation, resistance confirmed. |
Note: Schedule is an example and will vary significantly based on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| All cells die after a dose increase. | Concentration increase was too high. | Revert to the last viable cell stock (from cryopreservation) and use a smaller concentration increment (e.g., 1.1x to 1.5x).[7] |
| Cells grow extremely slowly. | Drug concentration is too high for the current state of resistance. | Maintain cells at the current concentration for more passages to allow for adaptation before the next increase. |
| Resistance is lost after culture in drug-free medium. | The resistance phenotype is unstable. | The model may require continuous exposure to the drug. Maintain a maintenance dose in the culture medium. |
| IC50 values are highly variable. | Inconsistent cell numbers, assay technique, or reagent issues. | Ensure accurate cell counting, consistent incubation times, and proper assay execution. Run parental and resistant lines in parallel. |
References
- 1. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Functional relevance of the multi-drug transporter abcg2 on teriflunomide therapy in an animal model of multiple sclerosis | springermedizin.de [springermedizin.de]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Subsets Following Cladribine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine is a synthetic deoxyadenosine analogue used in the treatment of various autoimmune diseases, most notably multiple sclerosis, and certain hematological malignancies. Its therapeutic effect is primarily attributed to its ability to induce a selective and transient reduction of circulating lymphocytes, particularly B and T cells. Flow cytometry is an indispensable tool for monitoring the immunological effects of Cladribine, allowing for precise quantification and characterization of lymphocyte subset populations in peripheral blood.
These application notes provide a comprehensive overview of the effects of Cladribine on lymphocyte subsets and offer detailed protocols for their analysis using flow cytometry.
Mechanism of Action of Cladribine
Cladribine is a prodrug that is actively transported into cells. Its selective toxicity towards lymphocytes is due to the high intracellular ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NTase) in these cells. DCK phosphorylates Cladribine into its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death). This process involves both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and the involvement of pro- and anti-apoptotic proteins such as Bax and Bcl-2.
Effects of Cladribine on Lymphocyte Subsets
Clinical studies have consistently demonstrated a predictable pattern of lymphocyte subset depletion and repopulation following Cladribine administration. The primary targets are B lymphocytes (CD19+), followed by T helper cells (CD4+) and cytotoxic T cells (CD8+). Natural Killer (NK) cells (CD16+/CD56+) are also affected, though typically to a lesser extent and with a faster recovery.
Quantitative Data on Lymphocyte Subset Changes
The following tables summarize the typical changes observed in lymphocyte subsets after a standard treatment course of Cladribine (3.5 mg/kg cumulative dose over 2 years). The data represents median values and timelines observed in major clinical trials.
Table 1: Nadir of Lymphocyte Subsets After First Year of Cladribine Treatment
| Lymphocyte Subset | Typical Nadir (Weeks Post-Treatment Initiation) | Median Percentage Reduction from Baseline at Nadir |
| CD19+ B cells | 13 | ~80-90% |
| CD4+ T cells | 13 | ~40-50% |
| CD8+ T cells | 24 | ~30-40% |
| CD16+/CD56+ NK cells | 5 | ~30-40% |
Table 2: Recovery of Lymphocyte Subsets After the Final Dose of Cladribine in Year 2
| Lymphocyte Subset | Median Time to Recovery to Lower Limit of Normal |
| CD19+ B cells | ~30 weeks (Week 84 from initial treatment) |
| CD4+ T cells | ~43 weeks (Week 96 from initial treatment) |
| CD8+ T cells | Did not typically fall below the lower limit of normal |
| Absolute Lymphocyte Count (ALC) | ~30 weeks (Week 84 from initial treatment) |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Lymphocyte Subsets by Flow Cytometry
This protocol describes the preparation and staining of human whole blood for the enumeration of T cells (CD4+ and CD8+), B cells (CD19+), and NK cells (CD16+/CD56+).
Materials:
-
Whole blood collected in K2-EDTA anticoagulant tubes
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
FACS Tubes (5 mL polystyrene round-bottom tubes)
-
Micropipettes and sterile tips
-
Centrifuge
-
Flow Cytometer
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD45 (Leukocyte common antigen)
-
Anti-Human CD3 (T cell marker)
-
Anti-Human CD4 (T helper cell marker)
-
Anti-Human CD8 (Cytotoxic T cell marker)
-
Anti-Human CD19 (B cell marker)
-
Anti-Human CD16 (NK cell and neutrophil marker)
-
Anti-Human CD56 (NK cell marker)
-
Isotype controls for each fluorochrome
-
Procedure:
-
Sample Collection and Preparation:
-
Collect 2-3 mL of peripheral blood into a K2-EDTA tube.
-
It is recommended to process the blood within 24 hours of collection. Store at room temperature if not processed immediately.
-
Invert the tube gently to mix the blood before aliquoting.
-
-
Antibody Staining:
-
Pipette 100 µL of whole blood into the bottom of a FACS tube.
-
Add the pre-titered volumes of each fluorochrome-conjugated antibody to the tube. A typical panel would include antibodies against CD45, CD3, CD4, CD8, CD19, CD16, and CD56.
-
Prepare a separate tube for each isotype control.
-
Vortex gently to mix and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Add 2 mL of PBS to the cell pellet.
-
Vortex gently to resuspend the cells.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
The samples are now ready for acquisition on the flow cytometer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population.
-
Gate on the CD45-bright, low side scatter lymphocyte population.
-
From the lymphocyte gate, identify and quantify the following populations:
-
T cells: CD3+
-
T helper cells: CD3+ CD4+
-
Cytotoxic T cells: CD3+ CD8+
-
B cells: CD19+
-
NK cells: CD3- CD16+/CD56+
-
-
Visualizations
Caption: Cladribine's mechanism of action in lymphocytes.
Caption: Experimental workflow for lymphocyte subset analysis.
Conclusion
Flow cytometry is a powerful and essential technique for monitoring the immunological effects of Cladribine treatment. The protocols and data presented in these application notes provide a framework for researchers and clinicians to accurately assess the dynamics of lymphocyte subsets in patients receiving Cladribine. Understanding these changes is crucial for evaluating treatment efficacy and patient immune status.
Application Notes and Protocols for Cladribine in a Murine EAE Model of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Cladribine in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis (MS). This document outlines the materials, methods, and expected outcomes for investigating the therapeutic potential of Cladribine in this model.
Introduction
Cladribine (2-chloro-2'-deoxyadenosine) is a synthetic deoxyadenosine analog that acts as a prodrug. Its therapeutic effects in multiple sclerosis are attributed to its ability to selectively deplete lymphocyte populations, particularly B and T cells, which are central to the autoimmune pathology of the disease.[1] The active form of Cladribine, 2-chloroadenosine triphosphate, disrupts DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cells like lymphocytes.[2] The Experimental Autoimmune Encephalomyelitis (EAE) model is the most commonly used animal model for human multiple sclerosis, recapitulating key pathological features such as CNS inflammation, demyelination, and paralysis.[3]
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55/CFA. A common protocol is to emulsify MOG35-55 in PBS with an equal volume of CFA to a final concentration of 2 mg/mL for both.
-
Immunization: Anesthetize the mice and administer a total of 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection. The exact dose of PTX may need to be optimized depending on the strain and supplier.
Cladribine Preparation and Administration
This protocol details the preparation and oral administration of Cladribine for prophylactic treatment.
Materials:
-
Cladribine powder
-
0.5% aqueous carboxymethylcellulose (CMC)
-
Oral gavage needles
Procedure:
-
Cladribine Solution Preparation: Prepare a suspension of Cladribine in 0.5% aqueous CMC at the desired concentration. A commonly used dosage is 10 mg/kg.[4]
-
Administration: Starting on Day 5 post-immunization, administer Cladribine orally via gavage once daily for 5 consecutive days.[4] The volume of administration should be adjusted based on the mouse's body weight (typically 100-200 µL).
-
Vehicle Control: A control group of EAE-induced mice should receive the vehicle (0.5% aqueous CMC) following the same administration schedule.
Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of Cladribine treatment.
Procedure:
Mice should be scored daily starting from Day 7 post-immunization using a standardized 0-5 scale:
| Score | Clinical Signs |
| 0 | No clinical signs of EAE |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis with forelimb weakness or paralysis |
| 5 | Moribund or dead |
Fractional scores (e.g., 0.5, 1.5, 2.5) can be used to denote intermediate disease states.
Immunological and Histological Analysis
At the end of the experiment, tissues can be collected for further analysis to understand the mechanism of action of Cladribine.
a. Flow Cytometry:
-
Objective: To quantify immune cell populations in the periphery (spleen, lymph nodes) and the central nervous system (brain, spinal cord).
-
Procedure:
-
Isolate single-cell suspensions from the desired tissues.
-
Stain with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, B220, CD45).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of different immune cell subsets.
-
b. Histopathology:
-
Objective: To assess the extent of inflammation and demyelination in the CNS.
-
Procedure:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord and process for paraffin embedding or cryosectioning.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and Luxol Fast Blue (LFB) to assess demyelination.
-
Score the stained sections for the degree of inflammation and demyelination.
-
Data Presentation
The following tables summarize the expected quantitative outcomes of Cladribine treatment in the EAE model, based on published literature.[4][5]
Table 1: Effect of Oral Cladribine Treatment on EAE Clinical Score
| Treatment Group | Mean Maximum EAE Score (± SEM) | Cumulative EAE Score at Day 27 (± SEM) |
| Vehicle-Treated EAE | 2.5 ± 0.3 | 35.2 ± 5.1 |
| Cladribine-Treated EAE | 1.5 ± 0.2 | 18.9 ± 3.8 |
Statistically significant difference compared to vehicle-treated group.
Table 2: Effect of Oral Cladribine on Immune Cell Populations in the Spinal Cord at Peak of Disease
| Cell Population | Vehicle-Treated EAE (Cells/mg tissue ± SEM) | Cladribine-Treated EAE (Cells/mg tissue ± SEM) |
| CD45+ Leukocytes | 1500 ± 200 | 500 ± 100 |
| CD4+ T Cells | 600 ± 80 | 150 ± 40 |
| CD8+ T Cells | 300 ± 50 | 75 ± 20 |
| B220+ B Cells | 450 ± 60 | 100 ± 30 |
Statistically significant difference compared to vehicle-treated group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Cladribine treatment in the EAE mouse model.
Cladribine Signaling Pathway
Caption: Simplified signaling pathway of Cladribine-induced apoptosis in lymphocytes.
References
- 1. MOA Overview [mavenclad.com]
- 2. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the IC50 of Cladribine in Primary Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Cladribine in primary cell cultures. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways and experimental procedures.
Introduction to Cladribine and Its Mechanism of Action
Cladribine (2-chlorodeoxyadenosine or 2-CdA) is a synthetic purine nucleoside analog used in the treatment of various hematological malignancies and autoimmune diseases like multiple sclerosis.[1][2] Its cytotoxic effects are particularly potent in lymphocytes and monocytes due to their specific enzymatic makeup.
Cladribine is a prodrug that is transported into cells via nucleoside transporters.[2] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP). Lymphocytes have high levels of dCK and low levels of 5'-nucleotidase (5'-NT), an enzyme that deactivates cladribine, leading to the accumulation of 2-CdATP.[1] This active metabolite is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair.[1] The accumulation of DNA strand breaks ultimately triggers apoptosis (programmed cell death).
Data Presentation
The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a key measure of drug potency. For Cladribine, this is typically determined by measuring cell viability across a range of drug concentrations. The results should be summarized in a clear and structured format.
Table 1: Hypothetical IC50 Values of Cladribine in Primary Human Immune Cells
| Primary Cell Type | Donor ID | IC50 (nM) | Assay Method | Incubation Time (hours) |
| Peripheral Blood Mononuclear Cells (PBMCs) | D-001 | 85 | MTT | 72 |
| CD4+ T Lymphocytes | D-001 | 65 | CellTiter-Glo | 72 |
| CD19+ B Lymphocytes | D-001 | 40 | CellTiter-Glo | 72 |
| Natural Killer (NK) Cells | D-002 | 120 | MTT | 72 |
| Monocytes | D-002 | 95 | MTT | 72 |
Note: The IC50 values presented above are for illustrative purposes only. Actual values can vary significantly depending on the donor, cell purity, and specific experimental conditions. For instance, published studies have shown IC50 values for cladribine in multiple myeloma cell lines to range from approximately 0.18 µmol/L to 2.43 µmol/L.[1]
Experimental Protocols
The following are detailed protocols for determining the IC50 of Cladribine in primary cell cultures. The two most common methods, the MTT and CellTiter-Glo assays, are described.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Primary immune cells for cytotoxicity assays are typically isolated from whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[3]
Materials:
-
Primary cells (e.g., PBMCs)
-
Cladribine stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 to 1 x 10^6 cells/mL for primary leukemic samples) in a final volume of 100 µL of complete culture medium.[4]
-
Drug Treatment: Prepare serial dilutions of Cladribine in culture medium. Add the desired concentrations of Cladribine to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[5]
Materials:
-
Primary cells
-
Cladribine stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the primary cells in an opaque-walled 96-well plate at an optimal density in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Cladribine and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[6]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Reading: Record the luminescence using a luminometer.
Data Analysis and IC50 Determination
-
Calculate the percentage of cell viability for each Cladribine concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Cladribine concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[7][8] Software such as GraphPad Prism is commonly used for this analysis.[8][9]
Mandatory Visualizations
Cladribine's Mechanism of Action
Caption: Cladribine's mechanism of action leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining Cladribine's IC50.
References
- 1. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. 2.10. IC50 calculation and statistical analysis [bio-protocol.org]
- 8. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Cell Cycle Analysis of Cladribine-Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cladribine (2-chlorodeoxyadenosine or 2-CdA) is a synthetic deoxyadenosine analog used as a chemotherapeutic and immunosuppressive agent.[1] Its mechanism of action involves its conversion into an active triphosphate form, 2-chlorodeoxyadenosine triphosphate (2-CdATP), primarily within lymphocytes.[2][3] This active metabolite is then incorporated into DNA, disrupting DNA synthesis and repair, which leads to the accumulation of DNA strand breaks and ultimately, programmed cell death (apoptosis).[2][3] The preferential accumulation of 2-CdATP in lymphocytes is due to the high ratio of deoxycytidine kinase (dCK) to 5'-nucleotidase (5'-NT) in these cells.[4][5]
The disruption of DNA synthesis by Cladribine can lead to cell cycle arrest. For instance, studies have shown that Cladribine can induce G1 phase arrest in diffuse large B-cell lymphoma cells.[6] Flow cytometry is a powerful technique to quantitatively assess the effects of drugs like Cladribine on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. This application note provides a detailed protocol for the analysis of the cell cycle in Cladribine-treated cells using flow cytometry.
Signaling Pathway of Cladribine Action
Caption: Mechanism of action of Cladribine leading to cell cycle arrest and apoptosis.
Experimental Protocols
Materials
-
Cell line of interest (e.g., a lymphocyte cell line)
-
Complete cell culture medium
-
Cladribine (2-CdA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[7][8]
-
Flow cytometry tubes
-
Flow cytometer
Cell Treatment with Cladribine
-
Seed cells in appropriate culture vessels and allow them to attach and resume growth (typically 24 hours).
-
Prepare a stock solution of Cladribine in a suitable solvent (e.g., DMSO or PBS) and dilute it to the desired final concentrations in complete cell culture medium.
-
Treat the cells with varying concentrations of Cladribine. Include an untreated control (vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, wash with PBS, and then detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.[9]
-
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10]
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.[8][10]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them. Discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.[9]
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[10]
-
Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser to excite the propidium iodide (typically a 488 nm blue laser) and collect the emission signal (around 600 nm).[8]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.[11]
-
Experimental Workflow
Caption: Workflow for cell cycle analysis of Cladribine-treated cells.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Cell Cycle Distribution of Cladribine-Treated Cells
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | ||||
| Vehicle Control | ||||
| Cladribine [Conc. 1] | ||||
| Cladribine [Conc. 2] | ||||
| Cladribine [Conc. 3] |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension is achieved before fixation. Gentle vortexing during the addition of ethanol is crucial.[8]
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining. Ensure proper mixing and incubation times. Running samples at a low flow rate on the cytometer can also improve resolution.[7]
-
RNA Contamination: The inclusion of RNase A in the staining buffer is essential as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[8]
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. Cladribine to Treat Relapsing Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis by flow cytometry [bio-protocol.org]
Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis in Cladribine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and quantification of apoptosis in tissues treated with the chemotherapeutic agent Cladribine. Detailed protocols for key apoptosis markers and visualization of the underlying signaling pathways are included to facilitate robust and reproducible experimental outcomes.
Introduction to Cladribine-Tasting Apoptosis
Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog that effectively induces apoptosis in both dividing and quiescent lymphocytes. Its mechanism of action involves its phosphorylation to the active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), which accumulates in lymphocytes due to high deoxycytidine kinase and low 5'-nucleotidase levels. Cd-ATP interferes with DNA synthesis and repair, leading to the activation of apoptotic pathways. Cladribine triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades, culminating in the activation of executioner caspases and subsequent cell death.
Key Apoptosis Markers for Immunohistochemistry
The following markers are well-established for the detection of apoptosis in tissue sections via immunohistochemistry:
-
Cleaved Caspase-3: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its cleavage into an active form is a hallmark of apoptosis. Immunohistochemical detection of cleaved caspase-3 provides a specific and sensitive method for identifying apoptotic cells.
-
Cleaved PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP-1 is cleaved by activated caspases (including caspase-3), rendering it inactive. The detection of the 89 kDa cleavage fragment of PARP-1 is a reliable indicator of apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): This method detects DNA fragmentation, a later event in apoptosis. The TUNEL assay labels the 3'-hydroxyl ends of DNA breaks with labeled nucleotides, allowing for the visualization of apoptotic cells.
Quantitative Data Analysis
The quantification of apoptotic cells in IHC-stained tissue sections is crucial for assessing the efficacy of Cladribine treatment. This is typically achieved by determining the percentage of positively stained cells or by using a semi-quantitative scoring system, such as the H-score. Below are representative tables summarizing how quantitative data for each marker can be presented.
Table 1: Quantification of Cleaved Caspase-3 Positive Cells
| Treatment Group | Dose | Duration | Percentage of Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Control | - | 24h | 1.5 ± 0.5% |
| Cladribine | 10 nM | 24h | 15.2 ± 2.1% |
| Cladribine | 50 nM | 24h | 45.8 ± 4.5% |
| Cladribine | 100 nM | 24h | 72.3 ± 6.8% |
Table 2: H-Score Analysis of Cleaved PARP-1 Staining
| Treatment Group | Dose | Duration | H-Score (Mean ± SD) |
| Control | - | 48h | 10 ± 3 |
| Cladribine | 25 nM | 48h | 85 ± 12 |
| Cladribine | 75 nM | 48h | 175 ± 20 |
| Cladribine | 150 nM | 48h | 250 ± 25 |
H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity is graded from 0 (no staining) to 3 (strong staining).
Table 3: Quantification of TUNEL Positive Cells
| Treatment Group | Dose | Duration | Number of TUNEL Positive Cells per High-Power Field (Mean ± SD) |
| Control | - | 72h | 2 ± 1 |
| Cladribine | 50 nM | 72h | 25 ± 4 |
| Cladribine | 100 nM | 72h | 68 ± 9 |
| Cladribine | 200 nM | 72h | 115 ± 15 |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Cladribine-induced apoptosis signaling pathways.
Caption: General immunohistochemistry workflow for FFPE tissues.
Experimental Protocols
Protocol 1: Immunohistochemistry for Cleaved Caspase-3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Cleaved Caspase-3
-
Biotinylated goat anti-rabbit secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with ABC reagent for 30 minutes.
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Cleaved PARP-1 in FFPE Tissues
This protocol follows the same general steps as the cleaved caspase-3 protocol, with the primary antibody being the key difference.
Primary Antibody: Rabbit anti-Cleaved PARP-1.
Follow steps 1-9 from Protocol 1, substituting the primary antibody in step 5.
Protocol 3: TUNEL Assay for Apoptosis Detection in FFPE Tissues
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanols
-
Proteinase K
-
TdT (Terminal deoxynucleotidyl transferase) reaction buffer
-
TdT enzyme
-
Biotin-dUTP
-
Streptavidin-HRP
-
DAB substrate kit
-
Methyl Green or Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Follow step 1 from Protocol 1.
-
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/ml in PBS) for 15 minutes at room temperature.
-
Rinse with PBS (2 x 5 minutes).
-
-
TUNEL Reaction:
-
Incubate sections with TdT reaction buffer for 10 minutes.
-
Incubate sections with the TUNEL reaction mixture (TdT enzyme and Biotin-dUTP in TdT reaction buffer) for 1 hour at 37°C in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection:
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with Methyl Green or Hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate and mount as described in Protocol 1.
-
Conclusion
Immunohistochemistry is a powerful technique for the in situ evaluation of Cladribine-induced apoptosis in tissues. The selection of appropriate markers, such as cleaved caspase-3, cleaved PARP-1, and the use of the TUNEL assay, combined with rigorous quantification methods, can provide valuable insights into the therapeutic efficacy of Cladribine and its molecular mechanisms of action. The detailed protocols and visual aids provided in these application notes are intended to support researchers in obtaining reliable and informative results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cladribine Dosage for In Vitro Cytotoxicity Assays
Welcome to the technical support center for optimizing Cladribine dosage in your in vitro cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cladribine that leads to cytotoxicity?
Cladribine is a purine nucleoside analog that acts as a cytotoxic agent, particularly effective against lymphocytes.[1][2] Its mechanism involves several key steps:
-
Cellular Uptake: Cladribine enters lymphocytes through nucleoside transporter proteins.[1]
-
Activation: Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (DCK) to its active form, cladribine triphosphate (Cd-ATP).[1][3] Lymphocytes have high levels of DCK and low levels of an inactivating enzyme, 5'-nucleotidase, leading to the accumulation of Cd-ATP.[1][3]
-
DNA Synthesis Inhibition: Cd-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerase. This disrupts DNA synthesis and repair, leading to DNA strand breaks.[1]
-
Apoptosis Induction: The accumulation of DNA damage triggers programmed cell death (apoptosis) through both caspase-dependent and caspase-independent pathways.[1][4] Cladribine can induce the extrinsic apoptosis pathway by upregulating death receptors like DR4 and activating caspase-8 and caspase-3.[5][6][7] It also triggers the intrinsic pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c, and modulating the expression of Bcl-2 family proteins.[1][6][8]
-
ATP Depletion: Cladribine can also induce the activity of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Overactivation of PARP can deplete intracellular levels of NAD and ATP, contributing to cell death.[1]
Q2: What is a typical starting concentration range for Cladribine in in vitro cytotoxicity assays?
The effective concentration of Cladribine can vary significantly depending on the cell line. Based on published data, a reasonable starting range to test is between 0.1 µM and 10 µM . For sensitive cell lines, you may need to explore concentrations as low as 10 nM.[9] It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell model.
Q3: How long should I incubate my cells with Cladribine?
Incubation times can range from 24 to 72 hours.[9][10] A 48-hour or 72-hour incubation is common to allow sufficient time for the drug to exert its cytotoxic effects and for the cells to undergo apoptosis.[9] Shorter incubation times (e.g., 24 hours) may be sufficient for highly sensitive cell lines or for studying early apoptotic events.[5][10]
Q4: Which cytotoxicity assay is most suitable for use with Cladribine?
Several assays can be used to measure Cladribine-induced cytotoxicity. The most common include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[11][12] They are widely used due to their simplicity and high-throughput compatibility.
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[7][10][13]
-
Caspase Activity Assays: These assays measure the activity of caspases (e.g., caspase-3, -8, -9), which are key executioner enzymes in apoptosis.[4][14]
The choice of assay depends on the specific research question. For general cytotoxicity screening, an MTT or similar metabolic assay is often sufficient. To confirm that cell death is occurring via apoptosis, an Annexin V/PI assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | 1. Sub-optimal Drug Concentration: The Cladribine concentrations used may be too low for the specific cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 µM or higher). |
| 2. Short Incubation Time: The incubation period may not be long enough for Cladribine to induce cell death. | Increase the incubation time to 48 or 72 hours. | |
| 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Cladribine. This could be due to low expression of deoxycytidine kinase (DCK) or high expression of 5'-nucleotidase. | - Confirm the expression levels of DCK and 5'-nucleotidase in your cell line if possible.- Consider using a different, more sensitive cell line as a positive control.- Test Cladribine in combination with other agents that may enhance its efficacy.[5][6] | |
| 4. Drug Inactivity: The Cladribine stock solution may have degraded. | Prepare a fresh stock solution of Cladribine and store it properly according to the manufacturer's instructions. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for more consistent dispensing. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").[15] |
| 2. Inaccurate Pipetting of Drug: Errors in preparing serial dilutions or adding the drug to the wells. | Use calibrated pipettes and be meticulous during the preparation of drug dilutions. | |
| 3. Contamination: Bacterial or fungal contamination can affect cell viability and interfere with the assay. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. | |
| Inconsistent IC50 Values | 1. Different Experimental Conditions: Variations in cell density, incubation time, or assay protocol between experiments. | Standardize all experimental parameters, including initial cell seeding density, drug treatment duration, and the specific protocol for the cytotoxicity assay. |
| 2. Cell Passage Number: The sensitivity of cells to drugs can change with increasing passage number. | Use cells within a consistent and defined range of passage numbers for all experiments. | |
| 3. Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may affect cell growth and drug sensitivity. | Test new lots of FBS before use in critical experiments or use a single, large batch of serum for a series of experiments. |
Data Presentation
Table 1: Reported IC50 Values of Cladribine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| U266 | Multiple Myeloma | ~2.43 | Not Specified | MTS |
| RPMI8226 | Multiple Myeloma | ~0.75 | Not Specified | MTS |
| MM1.S | Multiple Myeloma | ~0.18 | Not Specified | MTS |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 48 | XTT |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | 48 | XTT |
| THP-1 | Acute Monocytic Leukemia | Not Specified | 48 | XTT |
Data synthesized from multiple sources.[7][10][16]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cladribine stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Dilute cells to the desired seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of Cladribine in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).
-
Add 100 µL of the 2X Cladribine dilutions to the respective wells to achieve the final concentrations. Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the Cladribine concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Cladribine's mechanism of action leading to apoptosis.
Caption: General workflow for in vitro Cladribine cytotoxicity assays.
Caption: Troubleshooting flowchart for low cytotoxicity results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cladribine Exposure Results in a Sustained Modulation of the Cytokine Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting Cladribine instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cladribine in aqueous solutions.
Troubleshooting Unstable Cladribine Solutions
This guide addresses common issues encountered during the preparation and handling of cladribine aqueous solutions.
Problem: Precipitation or cloudiness observed in the cladribine solution.
-
Possible Cause 1: Low Temperature. Cladribine may precipitate at low temperatures.
-
Solution: Allow the solution to warm to room temperature naturally and shake vigorously to redissolve the precipitate. Do not heat or microwave the solution.
-
-
Possible Cause 2: Incorrect Solvent. Cladribine has limited solubility in purely aqueous buffers.[1][2]
-
Possible Cause 3: pH Outside Optimal Range. Extreme pH values can lead to degradation and potential precipitation of byproducts.
-
Solution: Ensure the pH of your aqueous solution is within the stable range for cladribine (see FAQ section for details).
-
Problem: Suspected degradation of cladribine in the prepared solution.
-
Possible Cause 1: Inappropriate Diluent. The use of certain diluents can accelerate cladribine degradation.
-
Solution: Avoid using 5% dextrose as a diluent. The recommended diluent for preparing cladribine solutions for injection is 0.9% Sodium Chloride Injection, USP.[3]
-
-
Possible Cause 2: Acidic pH. Cladribine is unstable in acidic conditions.[4][5] At pH 1, which is similar to gastric fluid, cladribine degrades to 2-chloroadenine and deoxyribose.[4]
-
Solution: Maintain a neutral or slightly basic pH for your cladribine solutions. The commercial injection formulation has a pH between 5.5 and 8.0.[6]
-
-
Possible Cause 3: Alkaline pH and High Temperature. While stable at pH 12 at temperatures between 37-60°C, cladribine degrades at higher pH (13-14) and elevated temperatures (80°C).[4]
-
Solution: Avoid strongly alkaline conditions, especially in combination with heat.
-
-
Possible Cause 4: Prolonged Storage. Aqueous solutions of cladribine have limited stability.
Problem: Inconsistent experimental results using cladribine solutions.
-
Possible Cause 1: Degradation of Stock Solution. Improperly stored stock solutions can degrade over time.
-
Possible Cause 2: Incompatibility with Other Reagents.
-
Solution: Do not mix cladribine solutions with other intravenous drugs or additives, as compatibility testing has not been extensively performed.[3] When using in cell culture, ensure compatibility with the specific media components.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cladribine in acidic and alkaline aqueous solutions?
A1: Cladribine degradation is highly dependent on pH.
-
In acidic conditions (e.g., pH 1-2) , the primary degradation pathway is the hydrolysis of the N-glycosidic bond, yielding 2-chloroadenine and 2-deoxyribose.[4]
-
In alkaline conditions (e.g., pH 13-14) , two main degradation products are formed: 2'-deoxyisoguanosine and 2'-deoxyguanosine .[4]
Q2: What is the solubility of cladribine in aqueous and organic solvents?
A2: Cladribine is sparingly soluble in aqueous buffers.[1] Its solubility in water is approximately 0.5 mg/mL.[2] It is more soluble in organic solvents like DMSO (~11 mg/mL) and DMF (~16 mg/mL).[1]
Q3: What are the recommended storage conditions for cladribine solutions?
A3: For optimal stability, cladribine should be stored as a crystalline solid at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1] If temporary storage of a diluted solution is necessary, it should be refrigerated at 2°C to 8°C for no more than 8 hours before use.[3]
Q4: Can I use dextrose solutions to prepare my cladribine formulation?
A4: No, the use of 5% dextrose as a diluent is not recommended due to increased degradation of cladribine.[3][6] The recommended diluent is 0.9% Sodium Chloride Injection.[3]
Q5: How does temperature affect the stability of cladribine in aqueous solutions?
A5: Temperature significantly impacts cladribine stability, especially at non-optimal pH.
-
At acidic pH (pH 1-2) , degradation increases with time even at physiological temperatures (37°C).[7]
-
At alkaline pH (pH 13-14) , degradation is accelerated at higher temperatures (e.g., 80°C).[4]
-
Cladribine is stable at pH 12 at temperatures up to 60°C.[4]
Quantitative Stability Data
Table 1: Stability of Cladribine in Acidic Aqueous Solution at 37°C
| pH | Time (hours) | Remaining Cladribine (%) | Half-life (T½) (hours) |
| 1 | 2 | 2% | 0.37 |
| 2 | 6 | 13% | 1.6 |
Data extracted from Tarasiuk A, et al. Arch Immunol Ther Exp (Warsz). 1994.[7]
Table 2: Stability of Cladribine in Alkaline Aqueous Solution at 80°C
| pH | Time (hours) | Remaining Cladribine (%) |
| 12 | >6 | ~100% |
| 13 | 6 | >90% |
| 14 | 6 | ~0% |
Data extracted from G. Sági, et al. Pharmazie. 2003.[4]
Experimental Protocols
Protocol 1: Preparation of a Cladribine Aqueous Working Solution
-
Materials:
-
Cladribine (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Weigh the desired amount of cladribine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to dissolve the cladribine completely, creating a concentrated stock solution (e.g., 10 mg/mL). Purge the vial with an inert gas before sealing if storing the stock solution.
-
For the aqueous working solution, dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration. For example, to achieve a 0.5 mg/mL solution, a 1:1 dilution of a 1 mg/mL stock with PBS can be prepared.[1]
-
Vortex briefly to ensure homogeneity.
-
Use the freshly prepared aqueous solution immediately or within the same day.[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing cladribine stability. Specific parameters may need to be optimized based on the available instrumentation and columns.
-
Instrumentation and Reagents:
-
HPLC system with UV detection
-
C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm particle size)[8]
-
Mobile phase: A mixture of methanol, acetonitrile, and water (e.g., 64:22:14, v/v/v)[8] or a buffered mobile phase such as 0.01M KH₂PO₄ (pH 5):methanol:acetonitrile (90:5:5).[7][9]
-
Cladribine reference standard
-
Degradation product reference standards (if available)
-
-
Procedure:
-
Prepare cladribine solutions in the aqueous buffers and at the temperatures you wish to study.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent cladribine peak.
-
Quantify the amount of remaining cladribine by comparing its peak area to a calibration curve generated with the cladribine reference standard.
-
Visualizations
Caption: Cladribine degradation pathways in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. simposio.afiscientifica.it [simposio.afiscientifica.it]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Development and validation of a sensitive and specific HPLC assay of cladribine for pharmacokinetics studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC Method for the Quantification of Cladribine in Pharmaceutical Formulation – Experiment Journal [experimentjournal.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
Technical Support Center: Overcoming Cladribine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cladribine resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cladribine?
Cladribine is a purine nucleoside analog that acts as a prodrug.[1][2] To exert its cytotoxic effects, it must be transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[1][2][3] Cd-ATP then interferes with DNA synthesis and repair, ultimately leading to apoptosis.[3][4][5] The efficacy of cladribine is largely dependent on the intracellular ratio of the activating enzyme dCK to deactivating enzymes like 5'-nucleotidase (5'-NT).[1][2]
Q2: My cancer cell line has developed resistance to cladribine. What are the most common underlying molecular mechanisms?
Cladribine resistance is multifactorial, but the most predominantly reported mechanism is the downregulation of deoxycytidine kinase (dCK) activity.[1][2][6] Reduced dCK levels lead to decreased phosphorylation of cladribine into its active form, rendering the drug ineffective.[1][2][6] Other significant mechanisms include:
-
Increased activity of 5'-nucleotidases (5'-NTs): These enzymes dephosphorylate and inactivate the monophosphate form of cladribine, preventing its conversion to the active triphosphate form.[1][2][7]
-
Defects in apoptosis induction: The cell may have a dysfunctional apoptotic pathway, making it resistant to the cytotoxic effects of cladribine.[1][2]
-
Altered ribonucleotide reductase activity: This enzyme can influence the intracellular pool of deoxynucleotides, which can compete with cladribine's active form.[6][8]
-
Decreased nucleoside transport: Reduced transport of cladribine into the cell can limit its intracellular concentration and subsequent activation.[1][2]
Q3: Are there specific cancer types where cladribine resistance is a known issue?
Yes, cladribine resistance is a clinical challenge in several hematological malignancies. For instance, while hairy cell leukemia (HCL) is often highly sensitive to cladribine, a variant form (HCL-v) shows poor response.[9][10] Resistance can also emerge in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and acute myeloid leukemia (AML).[11][12][13][14]
Q4: How can I experimentally confirm the mechanism of cladribine resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following key experiments:
-
Enzyme Activity Assays: Measure the enzymatic activity of dCK and 5'-NT in your resistant cell line compared to the parental, sensitive cell line.
-
Western Blotting: Determine the protein expression levels of dCK and 5'-NT. A significant reduction in dCK protein is a strong indicator of resistance.[8]
-
Gene Expression Analysis (qPCR): Quantify the mRNA levels of the genes encoding dCK and 5'-NT to see if the changes occur at the transcriptional level.[8]
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to assess the induction of apoptosis after cladribine treatment in both sensitive and resistant cells.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for cladribine in a typically sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Degradation of cladribine. | Prepare fresh cladribine solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Sub-optimal cell culture conditions. | Ensure cells are in the logarithmic growth phase during the experiment. Maintain consistent media composition, pH, and temperature. |
| Emergence of a resistant subpopulation. | Perform single-cell cloning to isolate and characterize potentially resistant clones. |
Issue 2: My cladribine-resistant cell line shows cross-resistance to other nucleoside analogs.
| Possible Cause | Troubleshooting Step |
| Downregulation of dCK. | This is a likely cause, as dCK activates other nucleoside analogs like fludarabine and cytarabine.[6][11] Confirm by measuring dCK expression and activity. |
| Increased drug efflux. | Although less common for cladribine, multidrug resistance pumps can contribute to cross-resistance.[15] Evaluate the expression and activity of common efflux pumps like P-glycoprotein. |
| Enhanced DNA repair mechanisms. | The cell may have upregulated DNA repair pathways that can remove the damage caused by various nucleoside analogs.[16][17] |
Strategies to Overcome Cladribine Resistance
Combination Therapies
A primary strategy to overcome cladribine resistance is through combination therapy.
| Combination Agent | Rationale | Applicable Cancer Types |
| Rituximab | An anti-CD20 monoclonal antibody that can sensitize B-cells to cladribine.[10][18] | Hairy Cell Leukemia (including variant), Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma.[10][19][20] |
| Venetoclax | A BCL-2 inhibitor that can overcome apoptosis resistance. | Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia.[13] |
| Cytarabine (Ara-C) | Another nucleoside analog that can have synergistic effects with cladribine.[21] | Acute Myeloid Leukemia.[13] |
| BRAF Inhibitors (e.g., Vemurafenib) | Targets the BRAF V600E mutation, a key driver in classic hairy cell leukemia.[22] | Hairy Cell Leukemia.[22] |
Experimental Data Summary
Table 1: Response Rates to Cladribine Combination Therapy in Hairy Cell Leukemia Variant (HCLv)
| Treatment | Number of Patients | Complete Remission (CR) Rate | Reference |
| Cladribine alone | 39 | 8% | [10] |
| Cladribine + immediate Rituximab | 10 | 90% | [10] |
| Cladribine + concurrent Rituximab | 20 | 95% | [23] |
Table 2: Response Rates in Relapsed/Refractory Mantle Cell Lymphoma
| Treatment | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Cladribine alone | 25 | 46% | 21% | [20] |
Experimental Protocols
Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general framework for measuring dCK activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest 1x10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a Bradford or BCA assay.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl2, and a radiolabeled substrate (e.g., [³H]-deoxycytidine).
-
Add 20-50 µg of cytosolic extract to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold ethanol or by spotting the mixture onto DEAE-cellulose filter paper.
-
-
Quantification:
-
Wash the filter paper to remove unreacted substrate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity as pmol of product formed per minute per mg of protein.
-
-
Comparison:
-
Compare the dCK specific activity of the cladribine-resistant cell line to that of the parental, sensitive cell line.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cladribine activation, mechanism of action, and key resistance pathways.
Caption: Experimental workflow for overcoming cladribine resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological basis for cladribine resistance in a human acute T lymphoblastic leukaemia cell line selected for resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. B Cell Activating Factor Induces Drug Resistance in Hairy Cell Leukemia Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cladribine with immediate rituximab for the treatment of patients with variant hairy cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cladribine in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Management of Drug Resistance in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nucleotide excision repair-deficient human cells in culture exhibit decreased survival after 2-chlorodeoxyadenosine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug resistance and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Cladribine with Sequential or Concurrent Rituximab: What's the Difference? — Hairy Cell Leukemia Foundation [hairycellleukemia.org]
- 20. Long-term Results of the Treatment of Patients With Mantle Cell Lymphoma With Cladribine (2-CDA) Alone (95-80-53) or 2-CDA and Rituximab (N0189) in the North Central Cancer Treatment Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ashpublications.org [ashpublications.org]
- 23. ashpublications.org [ashpublications.org]
Technical Support Center: Mitigating Off-Target Effects of Cladribine in Primary Cell Culture
Welcome to the technical support center for researchers utilizing Cladribine in primary cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the success of your research.
Troubleshooting Guide
This guide addresses common issues encountered when using Cladribine in primary cell culture.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected cytotoxicity in target cells. | Cladribine precipitation: Cladribine has limited aqueous solubility.[1][2][3] | - Prepare a stock solution in an organic solvent like DMSO or DMF.[1][4] - For aqueous buffers, first dissolve Cladribine in DMF and then dilute with the aqueous buffer of choice.[1] - Do not store aqueous solutions for more than one day.[1] |
| Variability in cell health: Primary cells can have inherent variability between donors or isolations. | - Ensure consistent cell seeding density and viability at the start of each experiment. - Always include untreated control wells to establish a baseline for cell health. | |
| High levels of cell death in non-lymphoid primary cell cultures (off-target toxicity). | Expression of deoxycytidine kinase (DCK): While the DCK to 5'-nucleotidase (5'-NT) ratio is highest in lymphocytes, other proliferating cells can also express DCK, making them susceptible to Cladribine's effects.[5] | - Titrate Cladribine concentration: Determine the lowest effective concentration that induces apoptosis in your target cells while minimizing off-target effects. - Reduce exposure time: A shorter incubation period may be sufficient to eliminate target cells without causing excessive damage to non-target cells. - Consider co-treatment strategies: Explore the use of agents that may selectively protect non-target cells. For example, inducing a temporary cell cycle arrest in normal proliferating cells has been shown to protect them from chemotherapy.[6][7][8][9][10] |
| Difficulty interpreting apoptosis assay results. | Incorrect timing of analysis: Apoptosis is a dynamic process, and the optimal time for analysis can vary between cell types and Cladribine concentrations. | - Perform a time-course experiment to identify the peak of apoptotic events. - Use a combination of apoptosis assays (e.g., Annexin V for early apoptosis and a DNA fragmentation assay for later stages) for a more comprehensive picture.[11] |
| Necrotic cell death: At high concentrations or with prolonged exposure, Cladribine can induce necrosis, which can interfere with some apoptosis assays. | - Use a viability dye (e.g., Propidium Iodide or 7-AAD) in conjunction with Annexin V staining to distinguish between apoptotic and necrotic cells.[8][9][12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cladribine's off-target cytotoxicity?
A1: Cladribine's cytotoxicity, both on- and off-target, is primarily dependent on the intracellular ratio of two enzymes: deoxycytidine kinase (DCK) and 5'-nucleotidase (5'-NT).[5] DCK phosphorylates Cladribine into its active, toxic form, while 5'-NT dephosphorylates and inactivates it. Lymphocytes have a high DCK:5'-NT ratio, making them highly susceptible.[5] However, other proliferating primary cells can also have sufficient DCK activity to be affected, leading to off-target cytotoxicity.
Q2: Are neuronal cells susceptible to Cladribine-induced apoptosis?
A2: Studies have shown that neuronal cells appear to be resistant to the apoptotic effects of Cladribine. In co-culture experiments with lymphocytes, Cladribine induced apoptosis in the lymphocytes while preserving the neurons.[15][16] This suggests a favorable therapeutic window for studies involving the central nervous system.
Q3: Can I reduce off-target effects by modulating the cell cycle of my primary cultures?
A3: Inducing a temporary and reversible G1 cell cycle arrest in normal proliferating cells has been shown to protect them from the toxicity of various chemotherapeutic agents.[6][7][8][9][10] This strategy could potentially be applied to mitigate Cladribine's off-target effects. Pre-treating a mixed primary culture with a cytostatic agent to arrest the non-lymphoid cells in G1 could render them less susceptible to Cladribine's DNA synthesis-inhibiting effects, while the target lymphocytes would still be affected.
Q4: What are the key signaling pathways activated by Cladribine that lead to apoptosis?
A4: Cladribine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][17][18] The accumulation of the active form of Cladribine, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP), leads to DNA strand breaks.[5][19] This triggers a DNA damage response and can lead to the activation of p53, the release of cytochrome c from the mitochondria, and the activation of a cascade of caspases, including caspase-3, -6, -8, and -9.[5][12][18]
Q5: How should I prepare and store Cladribine for my in vitro experiments?
A5: Cladribine is sparingly soluble in water.[2][3] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 11-16 mg/mL.[1] For experiments, this stock solution can be further diluted in your cell culture medium. Aqueous solutions of Cladribine are not stable and should not be stored for more than one day.[1]
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Cladribine in various cell lines. Note that IC50 values can vary depending on the cell type and experimental conditions. This data is primarily from cancer cell lines but can serve as a reference for estimating appropriate concentration ranges for primary cell experiments.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| U266 | Multiple Myeloma | ~2.43 | [20][21] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [20][21] |
| MM1.S | Multiple Myeloma | ~0.18 | [20][21] |
| Hairy Cell Leukemia (HCL) | B-cell Leukemia | 0.02 - 0.087 | [2] |
| Monocytes | Myeloid | Highly Sensitive | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[22]
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Cladribine Treatment: Treat the cells with a range of Cladribine concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V Staining)
This protocol is a generalized procedure based on common Annexin V staining kits.[8][9][12][13][14]
-
Cell Harvesting: After Cladribine treatment, gently harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay
This is a general protocol for a fluorometric or colorimetric caspase-3/7 activity assay.
-
Cell Lysis: Following Cladribine treatment, lyse the cells using the lysis buffer provided with your assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature or 37°C for the time specified in the kit protocol, protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the signal to the protein concentration of the cell lysate and express the results as a fold change compared to the untreated control.
Visualizations
Caption: Cladribine's mechanism of action and intracellular activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cladribine CAS#: 4291-63-8 [m.chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cladribine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 18. portlandpress.com [portlandpress.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Cladribine Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Cladribine for research purposes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered Cladribine?
Powdered Cladribine should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]
Q2: What is the recommended solvent for preparing Cladribine stock solutions?
Cladribine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1]
Q3: How do I prepare a stock solution of Cladribine?
To prepare a stock solution, dissolve the Cladribine powder in your solvent of choice, such as DMSO or DMF.[1] For example, a 10 mM stock solution can be prepared by reconstituting Cladribine in DMSO.[2] It is recommended to purge the solvent with an inert gas before use.[1]
Q4: How should I store Cladribine stock solutions?
Store Cladribine stock solutions at -20°C. When stored properly, the stability of the stock solution is maintained.
Q5: Are aqueous solutions of Cladribine stable?
Aqueous solutions of Cladribine are not recommended for storage for more than one day.[1] For experiments requiring an aqueous buffer, it is best to first dissolve Cladribine in an organic solvent like DMF and then dilute it with the aqueous buffer of choice immediately before use.[1]
Q6: What are the general safety precautions for handling Cladribine?
Cladribine is a cytotoxic agent and should be handled with proper precautions.[3] This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the compound, especially in its powdered form, should be performed in a chemical fume hood or a biological safety cabinet.
Troubleshooting Guide
Issue 1: Precipitation is observed in my Cladribine stock solution after thawing.
-
Possible Cause: The solubility of Cladribine may have been exceeded, or the solvent may not have been fully purged with an inert gas. Fluctuation in temperature can also cause precipitation.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution. To avoid this issue, ensure the solvent is adequately purged with an inert gas before preparing the stock solution and avoid repeated freeze-thaw cycles.
Issue 2: I am not observing the expected level of apoptosis in my cell culture experiment.
-
Possible Causes:
-
Incorrect Concentration: The concentration of Cladribine may be too low for the specific cell line being used.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to Cladribine-induced apoptosis.
-
Incorrect Incubation Time: The incubation time may not be sufficient to induce apoptosis.
-
Degradation of Cladribine: The Cladribine in the working solution may have degraded.
-
-
Solutions:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Cladribine for your cell line.
-
Verify Cell Line Sensitivity: Review the literature to confirm the sensitivity of your cell line to Cladribine.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation period for observing apoptosis.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.[1]
-
Issue 3: I am observing unexpected off-target effects in my experiment.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high, leading to solvent-induced toxicity.
-
Solution: Ensure that the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.5% for DMSO. Always include a vehicle control (cells treated with the solvent at the same final concentration as the Cladribine-treated cells) in your experimental design to account for any solvent effects.
Quantitative Data Summary
Table 1: Solubility of Cladribine
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL[1] |
| Dimethylformamide (DMF) | ~16 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 2: Storage and Stability of Cladribine
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO/DMF | -20°C | Stable for extended periods |
| Aqueous Solution | Not Recommended for Storage | Use immediately; do not store for more than one day[1] |
| Diluted in 0.9% Sodium Chloride (for injection) | 2°C to 8°C | No more than 8 hours prior to administration[4] |
| Diluted in 0.9% Sodium Chloride (for injection) | Room Temperature | At least 24 hours in PVC infusion containers[5][6] |
Experimental Protocols
Protocol 1: Preparation of Cladribine Stock Solution
-
Equilibrate the powdered Cladribine vial to room temperature.
-
Under sterile conditions in a chemical fume hood, add the appropriate volume of high-quality, anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Apoptosis Assay in Leukemia Cell Lines
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your leukemia cell line of interest (e.g., Jurkat, JM1) in a suitable culture plate at a density that will allow for logarithmic growth during the experiment.
-
Cladribine Treatment:
-
Thaw an aliquot of the Cladribine stock solution.
-
Prepare a series of dilutions of Cladribine in your cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.05 µM, 0.25 µM).[2]
-
Include a vehicle control (medium with the same final concentration of DMSO or DMF as the highest Cladribine concentration).
-
Add the Cladribine dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Analysis:
-
Harvest the cells from each well.
-
Assess apoptosis using a method of your choice, such as:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key apoptotic caspases (e.g., caspase-3, -8, -9).
-
DNA Fragmentation Analysis: Detect the characteristic laddering of DNA that occurs during apoptosis.
-
-
Visualizations
Cladribine's Mechanism of Action in Lymphocytes
Caption: Cladribine's intracellular activation and pro-apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for assessing Cladribine's in vitro cytotoxicity.
Troubleshooting Logic for Unexpected Experimental Results
Caption: A logical approach to troubleshooting unexpected results in Cladribine experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Cladribine Exposure Results in a Sustained Modulation of the Cytokine Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLADRIBINE INJECTION [dailymed.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
Adjusting Cladribine treatment duration for optimal apoptosis induction
Welcome to the technical support center for researchers utilizing cladribine to study apoptosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental design and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the general timeframe required to observe cladribine-induced apoptosis?
The optimal treatment duration for cladribine to induce apoptosis is highly dependent on the cell type and the concentration used. In vitro studies report a wide range, from as early as 6 hours to 72 hours or longer. For rapidly dividing leukemia cell lines like HSB2 and Jurkat, peak apoptosis can be observed between 6 and 48 hours of drug exposure[1]. In contrast, human monocytes show significant apoptosis after 24 hours, while monocyte-derived dendritic cells require a longer incubation of 72 hours to exhibit a similar response[2]. It is crucial to perform a time-course experiment for your specific cell model to determine the ideal endpoint.
Q2: How does cladribine concentration affect the required treatment duration?
Cladribine's effect is both dose- and time-dependent[1]. Generally, lower concentrations may require longer incubation periods to induce a significant apoptotic response[3]. Conversely, while higher concentrations can accelerate apoptosis, excessively high levels may lead to necrosis instead of apoptosis[3]. For example, in Jurkat cells, apoptosis was observed with cladribine concentrations ranging from 5 x 10⁻⁶ M to 10⁻⁴ M[1]. It is recommended to perform a dose-response experiment to identify the optimal concentration that maximizes apoptosis while minimizing necrosis in your specific cell line[3].
Q3: Which signaling pathways does cladribine activate, and how does this influence the experimental timeline?
Cladribine can trigger apoptosis through multiple signaling pathways, and the dominant pathway can vary between cell types. It is known to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[4][5].
-
Mechanism of Action: After entering the cell, cladribine is phosphorylated to its active form, cladribine triphosphate (Cd-ATP). Cd-ATP is incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair[6][7].
-
Intrinsic Pathway: DNA damage often activates p53, which in turn modulates the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 and Mcl-1[4][5]. This leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and subsequently caspase-3[6][8].
-
Extrinsic Pathway: Cladribine has been shown to upregulate death receptors like DR4, leading to the activation of caspase-8[4].
-
Caspase-Independent Pathway: In some cells, such as dendritic cells, cladribine may induce a caspase-independent form of apoptosis, which can have different kinetics[2][9].
Understanding the primary pathway in your cell model can help in selecting appropriate time points for analyzing key molecular events, such as caspase activation or changes in mitochondrial membrane potential.
Troubleshooting Guide
Problem: I am not observing the expected level of apoptosis after cladribine treatment.
This is a common issue that can be resolved by systematically evaluating several experimental factors.
-
Verify Drug Concentration and Activity: Ensure that the cladribine stock solution is correctly prepared, stored, and not expired. Perform a dose-response curve with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal concentration for your cell line[10].
-
Adjust Incubation Time: As apoptosis is a dynamic process, a single time point may not capture the peak response. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the kinetics of apoptosis in your model[1][2][11]. In some cell types, the response can be significantly delayed[2].
-
Check Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. Overly confluent or starved cells may respond differently to apoptotic stimuli.
-
Confirm Assay Suitability: The choice of apoptosis assay is critical.
-
Annexin V/PI Staining: This is an early marker. If you are looking at a very late time point, many cells may have already progressed to secondary necrosis (Annexin V+/PI+).
-
Caspase Activation: Cladribine can induce caspase-independent apoptosis in certain cells[2]. If you are solely relying on a caspase activity assay, you might miss this effect. Consider analyzing mitochondrial membrane potential or DNA fragmentation as alternative markers[2][8].
-
-
Review Cell Line Characteristics: Different cell lines have varying sensitivities to cladribine. This can be due to differences in the expression levels of key enzymes like deoxycytidine kinase (dCK), which activates cladribine, and 5'-nucleotidase (5'-NT), which inactivates it[12].
Data Summary
Table 1: Examples of Cladribine Treatment Conditions for Apoptosis Induction
| Cell Type | Concentration Range | Treatment Duration | Key Findings & Assay Used | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 0.5 - 2 µM | 24 hours | Dose-dependent increase in apoptosis. | Annexin V-PE/7-AAD |
| Human Leukemia (HSB2, Jurkat) | 10⁻⁷ - 10⁻⁵ M | 6 - 48 hours | Peak apoptosis reached within 48 hours. | Annexin V-FITC/PI |
| Human Monocytes | 1 - 10 µM | 24 hours | Significant apoptosis observed. | Annexin V-FITC/7-AAD |
| Monocyte-Derived Dendritic Cells (MoDC) | 0.1 - 10 µM | 72 hours | Delayed but significant apoptosis. | Annexin V-FITC/7-AAD |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) | Not specified | 24 - 48 hours | Cladribine induced apoptosis significantly higher than spontaneous rates. | Annexin V/PI |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.01 - 10 µM | 16 hours | Dose-dependent increase in apoptotic cells. | Annexin V/7AAD |
Key Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This method quantifies the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/secondary necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Materials:
-
Cladribine-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome)
-
Propidium Iodide (PI) stock solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 2: Analysis of Apoptotic Proteins by Western Blot
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases (e.g., Caspase-3, -8, -9), cleaved PARP, and Bcl-2 family proteins (e.g., Bax, Bcl-2).
Materials:
-
Cladribine-treated and control cells
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cell pellets with cold PBS and lyse on ice using RIPA buffer with inhibitors.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Cladribine-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing apoptosis.
Caption: Troubleshooting logic for suboptimal apoptosis.
References
- 1. Apoptosis- and necrosis-inducing potential of cladribine, cytarabine, cisplatin, and 5-fluorouracil in vitro: a quantitative pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cladribine - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Batch-to-Batch Variability of Cladribine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage batch-to-batch variability of Cladribine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cladribine and how does it work?
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a synthetic deoxyadenosine analog.[1] It is a prodrug that, once inside cells, is converted into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[2] Cd-ATP disrupts DNA synthesis and repair, leading to an accumulation of DNA strand breaks and ultimately causing programmed cell death (apoptosis).[2][3] Cladribine is selectively toxic to lymphocytes and monocytes due to their high levels of deoxycytidine kinase (DCK), the enzyme that activates Cladribine, and low levels of 5'-nucleotidase (5'-NT), an enzyme that inactivates it.[1]
Q2: What are the common causes of batch-to-batch variability with Cladribine?
Batch-to-batch variability of chemical compounds like Cladribine can arise from several factors during synthesis and handling. These can include:
-
Purity: The presence and concentration of impurities or related compounds can differ between batches.[4]
-
Polymorphism: Different crystalline forms (polymorphs) of Cladribine may have different solubility and dissolution rates.
-
Degradation: Improper storage and handling can lead to degradation of the compound. Cladribine is known to be unstable in acidic conditions and can degrade when exposed to light.[5][6]
-
Solvent Content: Residual solvents from the manufacturing process can vary between batches.
Q3: How should I store and handle my Cladribine to ensure stability?
To maintain the stability of Cladribine:
-
Storage of Vials: Unopened vials of Cladribine injection should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[6] Freezing does not typically harm the solution.[6] If a precipitate forms at low temperatures, it can be redissolved by allowing the solution to warm to room temperature with vigorous shaking. Do not heat or microwave the solution.[6]
-
Diluted Solutions: Once diluted, solutions should be used promptly or stored in the refrigerator (2° to 8° C) for no more than 8 hours before use.[7]
-
Aseptic Technique: As Cladribine for injection is typically preservative-free, it is crucial to use aseptic techniques when preparing solutions to avoid microbial contamination.[5]
Q4: What are the best practices for preparing Cladribine stock solutions for in vitro experiments?
-
Solvent Selection: The choice of solvent will depend on the specific experimental requirements. Cladribine has low water solubility.[8] For cell culture experiments, sterile, preservative-free 0.9% Sodium Chloride Injection is often used as a diluent for the commercially available injectable form.[7] The use of 5% dextrose as a diluent is not recommended due to increased degradation of Cladribine.[2][7]
-
Filtration: It is good practice to filter the prepared Cladribine solution through a sterile 0.22 µm syringe filter before adding it to your cell cultures to ensure sterility.[6]
-
Concentration Verification: For critical experiments, consider verifying the concentration of your stock solution using an appropriate analytical method like HPLC.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability or cytotoxicity assays (e.g., variable IC50 values).
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of Cladribine | 1. Qualify New Batches: Before using a new batch of Cladribine in a large-scale experiment, perform a small-scale validation experiment. Compare the IC50 value of the new batch to a previously characterized "gold standard" batch in a reference cell line. 2. Review Certificate of Analysis (CoA): Compare the purity and impurity profiles of the different batches. Note any significant differences.[9] 3. Analytical Characterization: If significant discrepancies are observed, consider independent analytical testing (e.g., HPLC, mass spectrometry) to confirm the purity and identity of the batches.[4] |
| Cell Culture and Assay Technique | 1. Cell Line Authenticity and Health: Ensure your cell lines are not misidentified or cross-contaminated and are free of mycoplasma.[10] Use cells within a consistent and low passage number range.[10] 2. Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Optimize and standardize your cell seeding density. 3. Assay Protocol Consistency: Ensure consistent incubation times, reagent concentrations, and handling procedures.[11] Different cell viability assays can yield different results.[12] 4. DMSO Concentration: If using DMSO to dissolve Cladribine, ensure the final concentration in the cell culture medium is consistent and non-toxic to the cells.[10] |
| Cladribine Solution Preparation and Storage | 1. Solubility Issues: Ensure Cladribine is fully dissolved in your stock solution. Incomplete dissolution can lead to inaccurate concentrations. 2. Degradation: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
Issue 2: Unexpected or no biological effect observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Cladribine Concentration | 1. Verify Stock Solution Concentration: Double-check the calculations used to prepare your stock solution. If possible, verify the concentration using an analytical method. 2. Pipetting Accuracy: Ensure your pipettes are calibrated and used correctly, especially when preparing serial dilutions. |
| Cladribine Inactivity/Degradation | 1. Improper Storage: Confirm that the Cladribine (both solid and in solution) has been stored according to the manufacturer's recommendations (refrigerated, protected from light).[6] 2. Use of a New Batch: Test a new, unopened vial or a freshly prepared stock solution. |
| Cell Line Sensitivity | 1. Differential Responsiveness: Different cell lines exhibit remarkably different sensitivities to Cladribine.[3][13] The IC50 can vary significantly based on the expression levels of DCK and 5'-NT.[1] Confirm the expected sensitivity of your cell line from the literature. 2. Positive Control: Include a positive control compound with a known mechanism of action in your assay to ensure the cells are responding as expected. |
Data Presentation
Table 1: Reported IC50 Values of Cladribine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~2.43 | [3][13] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [3][13] |
| MM1.S | Multiple Myeloma | ~0.18 | [3][13] |
| HL-60 | Acute Promyelocytic Leukemia | Varies by study | [14] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Varies by study | [14] |
| THP-1 | Acute Monocytic Leukemia | Varies by study | [14] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Experimental Protocols
Protocol 1: Qualification of a New Batch of Cladribine using a Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of Cladribine and compare it to a reference batch.
-
Materials:
-
Reference batch of Cladribine (previously validated)
-
New batch of Cladribine
-
Appropriate solvent (e.g., sterile 0.9% NaCl or DMSO)
-
A well-characterized cancer cell line with known sensitivity to Cladribine (e.g., MM1.S)[3][13]
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay)[11]
-
Plate reader
-
-
Methodology:
-
Prepare stock solutions of both the reference and new batches of Cladribine at the same concentration (e.g., 10 mM in DMSO).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of both Cladribine batches in complete culture medium. A typical concentration range might be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of solvent as the highest Cladribine concentration).
-
Remove the medium from the cells and add the Cladribine dilutions and controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curves for both batches and determine the IC50 values using non-linear regression analysis.
-
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold).
Visualizations
Caption: Simplified signaling pathway of Cladribine activation and mechanism of action.
Caption: Logical workflow for qualifying a new batch of Cladribine before experimental use.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. CLADRIBINE INJECTION [dailymed.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Potential of Cladribine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cladribine, a synthetic purine nucleoside analog, is an approved treatment for certain forms of multiple sclerosis (MS). Beyond its well-documented immunosuppressive effects on lymphocytes, emerging evidence from preclinical animal models suggests that Cladribine may also exert direct neuroprotective effects within the central nervous system (CNS). This guide provides a comparative analysis of the experimental data validating these neuroprotective properties, primarily in the context of the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model of MS. We compare its performance with other established MS therapies—Fingolimod, Dimethyl Fumarate (DMF), and Natalizumab—and provide detailed experimental protocols and an overview of the implicated signaling pathways.
Comparative Efficacy in the EAE Model
The following tables summarize quantitative data from various studies investigating the neuroprotective and disease-modifying effects of Cladribine and its alternatives in the EAE model. It is important to note that these results are compiled from different studies and may not represent direct head-to-head comparisons.
Table 1: Effect on Clinical Score in EAE Mice
| Treatment Group | Dosage | Administration Route | Animal Model | Peak Mean Clinical Score (± SEM/SD) | % Reduction vs. Vehicle/Control | Reference |
| Cladribine | 10 mg/kg/day for 5 days | Oral Gavage | C57BL/6 EAE | Approx. 1.5 (vs. >2.5 in vehicle) | >40% | [1][2] |
| Fingolimod | 0.3 mg/kg/day | Oral Gavage | C57BL/6 EAE | Approx. 1.5 (vs. 2.5 in EAE) | 40% | [3] |
| Dimethyl Fumarate | 15 mg/kg, twice daily | Oral Gavage | C57BL/6 EAE | Significantly lower than control | Not specified | [4] |
| Natalizumab | 5 mg/kg | Intraperitoneal | C57BL/6 EAE | Delayed onset and reduced scores | Not specified | [5] |
Table 2: Histopathological and Cellular Outcomes in EAE Models
| Treatment Group | Key Histopathological/Cellular Finding | Method | Outcome | Reference |
| Cladribine | Reduced CNS immune cell infiltration | Flow Cytometry | Significant reduction in infiltrating leukocytes | [1][2] |
| No significant difference in inflammatory lesion load | Histology (H&E) | No change compared to vehicle | [1][2] | |
| Fingolimod | Decreased demyelination and axon loss | Histology | Significant reduction | [6] |
| Reduced apoptosis of retinal ganglion cells | Immunohistochemistry | Significant reduction | [6] | |
| Dimethyl Fumarate | Enhanced axon preservation | Histology | Nearly twice as many axons in inflamed lesions vs. control | [4] |
| Natalizumab | Reduced inflammatory infiltration | Immunohistochemistry | Significant suppression | [5] |
| Reduced MMP-9 expression | Immunohistochemistry | Significant reduction in peak and chronic phases | [7] |
Table 3: Electrophysiological Outcomes in EAE Models
| Treatment Group | Parameter | Method | Outcome | Reference |
| Cladribine | Spontaneous Excitatory Postsynaptic Current (sEPSC) frequency | Whole-cell patch-clamp | Reversed EAE-induced enhancement | [8] |
| Action Potential (AP) firing | Single-cell electrophysiology | Partially restored cortical neuronal network function by reducing AP firing | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Induction Agent: EAE is typically induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).[1][4] This is often followed by intraperitoneal injections of pertussis toxin.
-
Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring system, commonly on a scale of 0 to 5, where 0 represents no clinical signs and 5 indicates a moribund state or death.
Drug Administration
-
Cladribine: Administered orally via gavage at a dose of 10 mg/kg for 5 consecutive days, starting from day 5 post-immunization. The vehicle used is typically 0.5% aqueous carboxymethylcellulose.[1]
-
Fingolimod: Administered orally via gavage at doses of 0.3 mg/kg or 1 mg/kg.[3]
-
Dimethyl Fumarate: Provided at 15 mg/kg by oral gavage twice daily.[4]
-
Natalizumab: Injected intraperitoneally at a dose of 5 mg/kg.[5]
Histology and Immunohistochemistry
-
Tissue Preparation: Animals are perfused with phosphate-buffered saline (PBS) followed by paraformaldehyde. The brain and spinal cord are then dissected, post-fixed, and processed for either paraffin embedding or cryosectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory infiltrates.[1]
-
Luxol Fast Blue (LFB): To evaluate demyelination.
-
Immunohistochemistry: Utilizes specific antibodies to identify and quantify various cell types (e.g., microglia, astrocytes), axons, and specific proteins of interest (e.g., MMPs, TIMPs).[4][6][7]
-
Flow Cytometry
-
Sample Preparation: Single-cell suspensions are prepared from peripheral blood, lymph nodes, spleen, and the CNS (brain and spinal cord).
-
Staining: Cells are stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD4, CD8, B220, CD11b) to identify and quantify different lymphocyte and myeloid populations.
-
Analysis: Stained cells are analyzed using a flow cytometer to determine the frequency and phenotype of immune cells in different tissues.[2][9]
Electrophysiology
-
Slice Preparation: Acute brain slices (typically 300 µm thick) containing the region of interest (e.g., primary auditory cortex, striatum) are prepared from treated and control animals.
-
Recording: Whole-cell patch-clamp recordings are performed on individual neurons to measure synaptic activity (e.g., sEPSCs) and intrinsic firing properties (e.g., action potential frequency).[8][9]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Cladribine and its alternatives are mediated through distinct signaling pathways.
Cladribine: Dual Mechanism of Action
Cladribine's primary mechanism involves its role as a purine nucleoside analog. It is preferentially taken up by lymphocytes, which have high levels of deoxycytidine kinase (DCK) and low levels of 5'-nucleotidase (5'-NT). This leads to the accumulation of the active triphosphate form, cladribine triphosphate (Cd-ATP), which interferes with DNA synthesis and repair, ultimately causing lymphocyte apoptosis.[10] This depletion of B and T cells reduces the autoimmune attack on the CNS.
The direct neuroprotective mechanism is less understood but is thought to be independent of its peripheral immunosuppressive action.[9] Evidence suggests that Cladribine can cross the blood-brain barrier and directly modulate neuronal function. One proposed mechanism is the interference with the pro-inflammatory cytokine interleukin-1β (IL-1β) signaling at the synaptic level, which can reduce excitotoxicity.[8]
Alternative Agents: Diverse Neuroprotective Pathways
Fingolimod, Dimethyl Fumarate, and Natalizumab exert their neuroprotective effects through different mechanisms.
-
Fingolimod: A sphingosine-1-phosphate (S1P) receptor modulator that traps lymphocytes in lymph nodes, preventing their entry into the CNS. It also has direct effects on neural cells, promoting neurotrophic factor secretion and reducing pro-inflammatory cytokine production from astrocytes and microglia.[11]
-
Dimethyl Fumarate (DMF): The neuroprotective effects of DMF are thought to be mediated, in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. However, some studies suggest Nrf2-independent mechanisms.[12] Another key pathway involves the activation of the hydroxycarboxylic acid receptor 2 (HCA2).[13]
-
Natalizumab: A monoclonal antibody that targets the α4-integrin on lymphocytes, preventing them from crossing the blood-brain barrier. Its neuroprotective effects are largely secondary to reducing inflammation. It has also been shown to indirectly influence the activity of matrix metalloproteinases (MMPs), which are involved in blood-brain barrier breakdown and tissue damage.[7]
References
- 1. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 4. Neuroprotective dimethyl fumarate synergizes with immunomodulatory interferon beta to provide enhanced axon protection in autoimmune neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of natalizumab treatment on metalloproteinases and their inhibitors in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Synergistic neuroprotective effects of Fingolimod and mesenchymal stem cells (MSC) in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE [jci.org]
In Vitro Showdown: Cladribine vs. Pentostatin in Hairy Cell Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Cladribine and pentostatin stand as two pillars in the treatment of hairy cell leukemia (HCL), both demonstrating significant clinical efficacy. While their therapeutic success is well-documented, a head-to-head comparison of their in vitro performance at the cellular and molecular level is crucial for researchers striving to understand their nuanced mechanisms and for professionals guiding future drug development. This guide provides a comprehensive in vitro comparison of cladribine and pentostatin, summarizing their mechanisms of action, and offering detailed experimental protocols and visualizations to support further research.
Executive Summary
Both cladribine and pentostatin are purine analogs that ultimately induce apoptosis in hairy cell leukemia cells. However, their pathways to this common endpoint diverge significantly. Pentostatin acts as a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. This inhibition leads to the accumulation of deoxyadenosine, which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, causing DNA strand breaks and triggering apoptosis.[1]
In contrast, cladribine is resistant to degradation by ADA.[1] It is directly phosphorylated by deoxycytidine kinase to its active form, cladribine triphosphate (CdATP). CdATP is then incorporated into DNA, leading to strand breaks, inhibition of DNA synthesis, and subsequent apoptosis.[1] This fundamental difference in their initial mechanism of action has implications for their cellular effects and potential resistance mechanisms.
Data Presentation: A Comparative Analysis
Due to the limited availability of direct head-to-head in vitro quantitative studies in publicly accessible literature, the following tables are presented with hypothetical yet representative data to illustrate the expected outcomes of comparative experiments. These values are intended to serve as a template for researchers conducting their own comparative studies.
Table 1: Comparative Cytotoxicity in Hairy Cell Leukemia Cell Lines (Hypothetical Data)
| Drug | Cell Line | Incubation Time (hours) | IC50 (nM) |
| Cladribine | EH-1 | 48 | 50 |
| Pentostatin | EH-1 | 48 | 150 |
| Cladribine | HC-1 | 48 | 75 |
| Pentostatin | HC-1 | 48 | 200 |
Table 2: Induction of Apoptosis in Hairy Cell Leukemia Cell Line EH-1 (Hypothetical Data)
| Treatment (Concentration) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 48 | 5% |
| Cladribine (50 nM) | 48 | 65% |
| Pentostatin (150 nM) | 48 | 55% |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Pentostatin's mechanism of action.
Caption: Cladribine's mechanism of action.
Caption: In vitro drug testing workflow.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of cladribine and pentostatin on hairy cell leukemia cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Hairy cell leukemia cell lines (e.g., EH-1, HC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cladribine and Pentostatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hairy cell leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of cladribine and pentostatin in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by cladribine and pentostatin treatment.
Materials:
-
Hairy cell leukemia cells
-
Cladribine and Pentostatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed hairy cell leukemia cells in 6-well plates and treat with cladribine, pentostatin (at their respective IC50 concentrations), or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins following treatment with cladribine and pentostatin.
Materials:
-
Treated hairy cell leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities relative to a loading control like actin.
Conclusion
This guide provides a framework for the in vitro comparison of cladribine and pentostatin in the context of hairy cell leukemia. The distinct mechanisms of these two potent therapeutic agents underscore the importance of continued research to optimize their use and to develop novel therapies. The provided protocols and visualizations are intended to be a valuable resource for researchers in their efforts to further elucidate the intricate cellular responses to these drugs, ultimately contributing to improved treatments for hairy cell leukemia.
References
Cladribine in Relapsing Multiple Sclerosis: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Cladribine clinical trial data, offering a comparative perspective against other key oral disease-modifying therapies (DMTs) for relapsing multiple sclerosis (RMS). The information is intended to support research, scientific evaluation, and drug development efforts in the field of neurology.
Executive Summary
Cladribine is a purine nucleoside analog that acts as an immune reconstitution therapy. Its efficacy and safety in treating relapsing forms of multiple sclerosis have been established in pivotal clinical trials, most notably the CLARITY and ORACLE-MS studies. This guide synthesizes the key findings from these trials and provides a comparative analysis with other oral DMTs, focusing on efficacy endpoints such as Annualized Relapse Rate (ARR) and disability progression, as well as safety profiles.
Mechanism of Action
Cladribine is a prodrug that is preferentially taken up by lymphocytes due to their high ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT). Inside the cell, DCK phosphorylates Cladribine into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent programmed cell death (apoptosis). This results in a selective and sustained reduction of circulating T and B lymphocytes, which are key players in the inflammatory cascade of multiple sclerosis.[1][2][3]
Efficacy of Cladribine: Key Clinical Trial Data
The efficacy of Cladribine has been primarily demonstrated in two pivotal Phase III trials: the CLARITY study in patients with relapsing-remitting multiple sclerosis (RRMS) and the ORACLE-MS study in patients with a first clinical demyelinating event (clinically isolated syndrome - CIS).
CLARITY Study
The CLAdRIbine Tablets treating Multiple Sclerosis OrallY (CLARITY) study was a 96-week, randomized, double-blind, placebo-controlled trial.
Table 1: Key Efficacy Outcomes from the CLARITY Study (96 Weeks)
| Outcome Measure | Placebo (n=437) | Cladribine 3.5 mg/kg (n=433) | Relative Reduction vs. Placebo (95% CI) | p-value |
| Annualized Relapse Rate (ARR) | 0.33 | 0.14 | 58% (47% to 66%) | <0.001 |
| Proportion of Relapse-Free Patients | 61% | 80% | Odds Ratio: 2.53 (1.87 to 3.43) | <0.001 |
| 3-Month Confirmed Disability Progression | 16.5% | 11.6% | Hazard Ratio: 0.68 (0.49 to 0.96) | 0.026 |
Disability progression was defined as a sustained increase in the Expanded Disability Status Scale (EDSS) score for at least 3 months.
ORACLE-MS Study
The ORAl CLadribine in Early MS (ORACLE-MS) study was a randomized, double-blind, placebo-controlled trial in patients who had experienced a first clinical event suggestive of MS.
Table 2: Key Efficacy Outcomes from the ORACLE-MS Study
| Outcome Measure | Placebo (n=206) | Cladribine 3.5 mg/kg (n=206) | Hazard Ratio (95% CI) | p-value |
| Time to Conversion to Clinically Definite MS (CDMS) | 35% converted | 13% converted | 0.33 (0.21 to 0.51) | <0.0001 |
Comparative Efficacy with Other Oral DMTs
Several studies have compared the efficacy of Cladribine with other oral disease-modifying therapies for MS. These comparisons are often based on real-world data or network meta-analyses, as head-to-head randomized controlled trials are limited.
Table 3: Comparative Annualized Relapse Rates (ARR) of Oral DMTs
| Treatment | Study/Analysis | ARR | Comparison vs. Cladribine |
| Cladribine | MERLYN Study | 0.10 | - |
| Fingolimod | MERLYN Study | 0.14 | Numerically higher ARR than Cladribine |
| Cladribine | Real-world data (Patti et al.) | - | Lower ARR than Interferon, Glatiramer Acetate, and Dimethyl Fumarate; Similar to Fingolimod; Higher than Natalizumab. |
| Dimethyl Fumarate | Real-world data (Patti et al.) | - | Higher ARR than Cladribine |
| Teriflunomide | Real-world data | - | Higher ARR than Cladribine |
Experimental Protocols
CLARITY Study Protocol
-
Study Design: A 96-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 18 to 55 years with a diagnosis of RRMS according to the 2005 McDonald criteria, with at least one relapse in the previous 12 months.
-
Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg) administered in two short courses in the first 48 weeks.
-
Primary Endpoint: The qualifying relapse rate at 96 weeks.
-
Statistical Analysis: The annualized relapse rate was analyzed using a negative binomial regression model, with treatment group and region as fixed effects and the logarithm of the time on study as an offset variable. Time to disability progression was analyzed using a Cox proportional hazards model.
ORACLE-MS Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients aged 18 to 55 years who had experienced a first clinical demyelinating event within 75 days prior to screening and had at least two clinically silent T2 lesions on a brain MRI.
-
Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg).
-
Primary Endpoint: Time to conversion to clinically definite multiple sclerosis (CDMS) as defined by the Poser criteria.
-
Statistical Analysis: The primary endpoint of time to conversion to CDMS was analyzed using a Cox proportional hazards model, with treatment and region as covariates.
Safety and Tolerability
The safety profile of Cladribine is an important consideration for its use. The most common adverse events observed in clinical trials are lymphopenia, headache, and nasopharyngitis.
Table 4: Common Adverse Events (CLARITY Study)
| Adverse Event | Placebo (%) | Cladribine 3.5 mg/kg (%) |
| Lymphopenia | 1.8 | 21.6 |
| Headache | 22.8 | 24.8 |
| Nasopharyngitis | 13.8 | 16.4 |
| Nausea | 8.7 | 10.2 |
| Upper Respiratory Tract Infection | 6.9 | 8.3 |
| Herpes Zoster | 0.2 | 1.9 |
Note: This table presents a selection of common adverse events and is not exhaustive.
Conclusion
The statistical analysis of Cladribine clinical trial data demonstrates its efficacy in reducing relapse rates and delaying disability progression in patients with relapsing multiple sclerosis. Comparative analyses with other oral DMTs suggest a favorable efficacy profile. The primary safety concern is lymphopenia, which is a known and manageable effect of its mechanism of action. This guide provides a foundational overview for researchers and professionals engaged in the study and development of multiple sclerosis therapies. For more detailed information, it is recommended to consult the full publications of the cited clinical trials.
References
In Vitro Showdown: Cladribine's Cellular Impact Compared to Other MS Therapies
A deep dive into the in vitro effects of Cladribine reveals a distinct mechanism of action on immune cells when compared to other prominent disease-modifying therapies (DMTs) for multiple sclerosis (MS). This guide provides a head-to-head comparison based on available in vitro experimental data, offering researchers, scientists, and drug development professionals a concise overview of their cellular and molecular impacts.
Cladribine, a purine nucleoside analog, exerts its therapeutic effect in MS primarily through the targeted depletion of lymphocytes. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in both T and B cells, with a particularly pronounced effect on memory B cells.[1][2] This selective cytotoxicity is a key differentiator when compared to other DMTs such as Fingolimod, Ocrelizumab, and Dimethyl Fumarate, which employ different mechanisms to modulate the immune response in MS.
Comparative Analysis of In Vitro Effects
To facilitate a clear comparison, the following tables summarize the key in vitro findings for Cladribine and other selected DMTs. It is important to note that direct head-to-head in vitro studies using standardized protocols are limited. Therefore, this comparison is synthesized from multiple independent studies, and experimental conditions may vary.
Table 1: In Vitro Effects of Cladribine on Immune Cells
| Parameter | Cell Type | Effect | Concentration/Incubation | Source |
| Apoptosis | Lymphocytes | Dose-dependent increase in apoptosis | 0.1 - 1 µM | [3] |
| Memory B cells | Marked depletion | Not specified | [1][2] | |
| Proliferation | T cells | Inhibition of proliferation | Not specified | [4] |
| Lymphocytes | Decreased proliferation | 0.1 - 1 µM | [3] | |
| Cytokine Production | T cells | Shift towards anti-inflammatory profile (increased IL-4, IL-10) | Not specified | [5] |
| T cells | Increased IL-17 secretion in surviving cells | Not specified | [4] |
Table 2: In Vitro Effects of Other DMTs on Immune Cells
| DMT | Parameter | Cell Type | Effect | Concentration/Incubation | Source |
| Fingolimod | Lymphocyte Egress | Lymphocytes | Sequesters lymphocytes in lymph nodes (inferred from in vivo) | Not applicable (mechanism) | [6] |
| Ocrelizumab | Cell Depletion | CD20+ B cells | Potent depletion | Not specified | [1][7] |
| Dimethyl Fumarate | Apoptosis | T cells | Dose-dependent increase in apoptosis | Not specified | [8] |
| B cells | Concentration-dependent apoptosis | Not specified | [8] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these DMTs can be visualized through their impact on cellular signaling pathways and the experimental workflows used to assess their effects.
Cladribine's Mechanism of Action
Cladribine is a prodrug that, once inside lymphocytes, is phosphorylated to its active form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). This active metabolite interferes with DNA synthesis and repair, ultimately leading to apoptosis.
Caption: Mechanism of Cladribine-induced lymphocyte apoptosis.
General Experimental Workflow for In Vitro DMT Testing
The in vitro evaluation of DMTs on immune cells typically follows a standardized workflow to assess their effects on cell viability, proliferation, and function.
Caption: A typical workflow for in vitro assessment of DMTs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are summaries of key experimental protocols cited in this guide.
Lymphocyte Apoptosis Assay (General Protocol)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
DMT Treatment: Cells are treated with varying concentrations of the DMT (e.g., Cladribine) or a vehicle control for a specified duration (e.g., 24-72 hours).
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: The percentage of apoptotic cells is quantified using a flow cytometer.
T-cell Proliferation Assay (CFSE-based)
-
Cell Labeling: Isolated T cells or PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: Labeled cells are cultured and stimulated with T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin).
-
DMT Treatment: Cells are concurrently treated with the DMT of interest or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient to allow for several rounds of cell division (e.g., 3-5 days).
-
Flow Cytometry Analysis: The proliferation of T cells is assessed by measuring the dilution of CFSE fluorescence in daughter cells using flow cytometry.
Cytokine Production Analysis
-
Cell Culture and Stimulation: PBMCs or isolated immune cell subsets are cultured and stimulated as described above.
-
DMT Treatment: Cells are treated with the DMT or a vehicle control.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-17) in the supernatant is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
Conclusion
In vitro studies provide invaluable insights into the direct effects of DMTs on immune cells, elucidating their mechanisms of action at a cellular and molecular level. Cladribine demonstrates a clear cytotoxic effect on lymphocytes, particularly memory B cells, through the induction of apoptosis. This contrasts with the B-cell depleting action of Ocrelizumab and the apoptosis-inducing effects of Dimethyl Fumarate on T cells. While direct comparative in vitro data is still emerging, the existing evidence underscores the distinct immunological impact of Cladribine, contributing to its efficacy as a selective immune reconstitution therapy for MS. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of these potent therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cladribine treatment of multiple sclerosis is associated with depletion of memory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Treatment With Cladribine Selects IFNγ+IL17+ T Cells in RRMS Patients – An In Vitro Study [frontiersin.org]
- 5. neuro-sens.com [neuro-sens.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Frontiers | Cladribine and ocrelizumab induce differential miRNA profiles in peripheral blood mononucleated cells from relapsing–remitting multiple sclerosis patients [frontiersin.org]
- 8. Lymphocyte Counts and Multiple Sclerosis Therapeutics: Between Mechanisms of Action and Treatment-Limiting Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Cladribine with other chemotherapeutic agents
For researchers, scientists, and drug development professionals, understanding the intricate dance of combination therapies is paramount. Cladribine, a purine nucleoside analog, has demonstrated significant promise not as a standalone agent, but as a powerful synergist, enhancing the efficacy of various chemotherapeutic drugs in the fight against hematological malignancies. This guide delves into the synergistic effects of Cladribine with other key agents, presenting a comparative analysis based on available experimental and clinical data.
Cladribine's primary mechanism of action involves its conversion into a triphosphate form, which then incorporates into DNA, leading to strand breaks and apoptosis. However, its synergistic potential lies in its ability to modulate the cellular environment and potentiate the effects of other drugs. This has been particularly evident in the treatment of Acute Myeloid Leukemia (AML), Hairy Cell Leukemia (HCL), and Myelodysplastic Syndromes (MDS).
Comparative Efficacy of Cladribine Combination Regimens
The clinical and preclinical data underscore the enhanced efficacy of Cladribine when used in combination with other chemotherapeutic agents. The following tables summarize key quantitative outcomes from various studies.
Table 1: Clinical Outcomes of Cladribine Combination Therapies in AML
| Combination Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) | Key Findings & Citations |
| CLIA (Cladribine, Idarubicin, Cytarabine) | Newly Diagnosed AML (≤65 years) | 83% (Untreated AML) | 2-year OS: 57%, 4-year OS: 50% | CLIA was found to be safe and effective, with high rates of durable remission.[1] |
| IAC (Idarubicin, Cytarabine, Cladribine) | Newly Diagnosed AML | 80.5% | 2-year OS: 81.3% | The addition of Cladribine to the IA regimen improved CR rates and OS, particularly in patients with adverse risk.[2][3] |
| CLIA + Venetoclax | Newly Diagnosed AML & High-Risk MDS | Composite CR (CRc) rate: 93% | 4-year OS: 71% (AML patients) | The combination is highly effective, leading to deep and durable remissions.[4] |
| Cladribine + Venetoclax | Newly Diagnosed AML & High-Risk MDS | CR rate (AML): 82% | Not Reported | A highly effective curative regimen producing deep and durable remissions.[5] |
| Cladribine + LDAC + Venetoclax alternating with Azacitidine | Older Patients with Newly Diagnosed AML | Composite CR rate: 93% | Median OS not reached (at 22.1 months follow-up) | An effective and well-tolerated lower-intensity regimen for older patients.[6][7][8] |
| CLAG (Cladribine, Cytarabine, G-CSF) | Relapsed/Refractory AML | Approx. 50% | Not Reported | A robust synergistic anti-leukemia activity observed as an induction therapy.[9] |
| C-CAG (Cladribine, Cytarabine, Aclarubicin, G-CSF) | Refractory/Relapsed AML | 67.6% | 1-year OS: 59.7% | An effective regimen with a high remission rate and low toxicity.[10] |
Table 2: Clinical Outcomes of Cladribine Combination Therapies in Hairy Cell Leukemia (HCL)
| Combination Regimen | Patient Population | Complete Remission (CR) Rate | Key Findings & Citations |
| Cladribine + Rituximab (Sequential) | HCL (Frontline & Relapsed) | 97% | Excellent efficacy and safety in both frontline and relapsed settings.[11][12] Higher remission rates than Cladribine alone.[13] |
| Cladribine + Rituximab (Concurrent) | HCL Variant | 95% | High rate of MRD-negative CR.[14] Concurrent administration may lead to higher rates of MRD negativity compared to sequential administration.[13] |
Table 3: Preclinical Synergism of Cladribine Combinations
| Combination | Cell Line | Key Findings & Citations |
| Cladribine + Cytarabine | H9-lymphoid cells (araC-sensitive and resistant) | Moderate to strong synergistic lympho-cytotoxic effects.[15] |
| Cladribine + Entinostat | Multiple Myeloma cell lines (RPMI8226, U266, MM1.R) | Synergistically induced anti-proliferative/anti-survival effects.[16][17] |
| Cladribine + Gemcitabine + Busulfan + SAHA | Lymphoma cell lines (J45.01) | Strong synergistic cytotoxicity.[18] |
| Cladribine + STAT3 inhibitor (S3I-201) | Multiple Myeloma cell lines | Exerts a broader therapeutic potential against MM compared to monotherapy.[19] |
| Cladribine + Fludarabine + Busulfan + Thiotepa + Venetoclax | AML cells | Synergistically enhanced cytotoxicity and apoptosis.[20] |
Mechanisms of Synergism and Signaling Pathways
The synergistic effects of Cladribine combinations stem from complementary mechanisms of action that target multiple vulnerabilities in cancer cells.
One of the most well-documented synergistic interactions is between Cladribine and Cytarabine . Cladribine is known to increase the intracellular accumulation of the active metabolite of Cytarabine, Ara-CTP, thereby enhancing its cytotoxic effect.[10]
In combination with Venetoclax , a BCL-2 inhibitor, Cladribine's ability to induce DNA damage and subsequent p53 activation can sensitize cells to apoptosis by downregulating anti-apoptotic proteins, creating a synthetic lethal interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of Cladribine.
In Vitro Synergy Assessment (Preclinical)
A common workflow for evaluating synergy in cell lines is as follows:
-
Cell Culture: Human cancer cell lines (e.g., AML cell lines like MV4-11, MOLM-13; Multiple Myeloma cell lines like RPMI8226, U266) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Cladribine, the second chemotherapeutic agent, and their combination at a constant ratio.
-
Cell Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Analysis: The dose-response curves for each agent and the combination are used to calculate the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays: To confirm the mechanism of cell death, apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Western Blot Analysis: To investigate the effects on signaling pathways, protein lysates from treated cells are subjected to Western blotting to detect changes in the expression and phosphorylation of key proteins involved in DNA damage response (e.g., γH2AX, p-CHK1/2), apoptosis (e.g., BCL-2 family proteins, cleaved caspases), and cell cycle regulation (e.g., p21, Cyclin D1).
Clinical Trial Protocols (Illustrative Example)
The design of clinical trials evaluating Cladribine combinations is crucial for determining their safety and efficacy in patients.
-
Study Design: A phase II or III, multicenter, randomized clinical trial.
-
Patient Population: Patients with a confirmed diagnosis of a specific hematological malignancy (e.g., newly diagnosed AML, relapsed/refractory HCL), often with specific age or fitness criteria.
-
Treatment Arms:
-
Experimental Arm: Cladribine in combination with one or more other chemotherapeutic agents (e.g., IAC regimen: Idarubicin 8 mg/m²/day for 3 days, Cytarabine 100 mg/m²/day for 7 days, and Cladribine 5 mg/m²/day for 5 days).[2]
-
Control Arm: A standard-of-care regimen (e.g., IA regimen: Idarubicin 12 mg/m²/day for 3 days and Cytarabine 100 mg/m²/day for 7 days).[2]
-
-
Endpoints:
-
Primary Endpoint: Typically the rate of complete remission (CR) or composite complete remission (CRc).
-
Secondary Endpoints: Overall survival (OS), disease-free survival (DFS), event-free survival (EFS), rates of minimal residual disease (MRD) negativity, and safety/tolerability.
-
-
Assessments: Regular monitoring of blood counts, bone marrow aspirates and biopsies, and assessment of adverse events according to standardized criteria (e.g., CTCAE).
Conclusion
The evidence strongly supports the synergistic potential of Cladribine when combined with a range of other chemotherapeutic agents. These combinations have demonstrated the ability to improve remission rates and overall survival in patients with challenging hematological malignancies. For researchers and drug development professionals, these findings highlight the importance of rational combination strategies to overcome drug resistance and enhance therapeutic outcomes. Further investigation into the underlying molecular mechanisms of synergy will be critical for identifying novel combination partners and optimizing treatment regimens for patients.
References
- 1. Phase II study of cladribine, idarubicin, and ara-C (CLIA) with or without sorafenib as initial therapy for patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Induction with idarubicin, cytarabine, and cladribine in patients with ND AML: Results from a phase III trial [aml-hub.com]
- 4. ashpublications.org [ashpublications.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Adding Venetoclax to Cladribine + Low-Dose Cytarabine Alternating with Azacitidine Is Effective and Well-Tolerated by Older Patients with AML - Conference Correspondent [conference-correspondent.com]
- 7. ascopubs.org [ascopubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cladribine with Granulocyte Colony‐Stimulating Factor, Cytarabine, and Aclarubicin Regimen in Refractory/Relapsed Acute Myeloid Leukemia: A Phase II Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Long-Term Results of the Sequential Combination of Cladribine and Rituximab in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cladribine with Sequential or Concurrent Rituximab: What's the Difference? — Hairy Cell Leukemia Foundation [hairycellleukemia.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Quantitation of synergism of arabinosylcytosine and cladribine against the growth of arabinosylcytosine-resistant human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cladribine, gemcitabine, busulfan and SAHA combination as a potential pre-transplant conditioning regimen for lymphomas: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
A Comparative Analysis of Oral Versus Intravenous Cladribine in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of oral and intravenous Cladribine administration in preclinical settings. Due to a notable lack of direct head-to-head preclinical studies, this guide synthesizes available data from separate preclinical investigations and incorporates clinical findings to provide a comprehensive, albeit indirect, comparison.
Cladribine, a synthetic deoxyadenosine analog, is a prodrug that selectively targets lymphocytes, making it an effective therapy for certain hematological malignancies and relapsing forms of multiple sclerosis.[1] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which disrupts DNA synthesis and repair, ultimately leading to apoptosis of targeted cells.[2][3] While both oral and intravenous formulations are clinically available, a direct preclinical comparison to fully delineate the nuances of their pharmacokinetics, efficacy, and safety profiles in animal models is not well-documented in publicly available literature.
Data Presentation: Pharmacokinetic and Toxicological Profiles
Direct comparative preclinical pharmacokinetic data for oral and intravenous Cladribine is scarce. However, by compiling data from various studies, an indirect comparison can be drawn. It is important to note that the majority of detailed pharmacokinetic studies have been conducted in humans.
Table 1: Comparative Pharmacokinetic Parameters of Cladribine
| Parameter | Oral Administration (Preclinical/Clinical) | Intravenous Administration (Preclinical/Clinical) | Source |
| Bioavailability | ~40% (Human) | 100% (Assumed) | [4] |
| Time to Maximum Concentration (Tmax) | 0.5 - 2.5 hours (Human) | Not Applicable | [4] |
| Terminal Half-life (t½) | ~24 hours (Human) | ~24 hours (Human) | [2] |
| CSF Penetration | ~25% of plasma concentrations (Human) | ~25% of plasma concentrations (Human) | [2] |
Table 2: Comparative Toxicological Findings in Preclinical Models
| Finding | Oral Administration | Intravenous Administration | Source |
| Acute Toxicity (Mice) | LD50: 4050 - 4150 mg/kg (as part of a combination product) | No direct comparative data available. Intraperitoneal LD50 of a combination product was 1100 - 1200 mg/kg. | [5] |
| Genotoxicity (Mice) | Genotoxic and cytotoxic effects observed. | Genotoxic and cytotoxic effects observed. Clofarabine (a related compound) showed higher efficiency. | [6] |
| Teratogenicity (Mice and Rabbits) | Not explicitly studied, but intravenous administration showed teratogenic potential. | Teratogenic effects observed. | [7] |
| Long-term Administration (Mice) | Increased amyloid beta peptide generation and plaque burden in a model of Alzheimer's disease. | No direct comparative data available. | [8] |
Experimental Protocols
Detailed experimental protocols for direct comparative preclinical studies are unavailable. However, protocols for evaluating oral Cladribine in a key preclinical model for multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), have been published.
Oral Cladribine in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This experimental workflow is based on studies investigating the efficacy of oral Cladribine in EAE, a common model for multiple sclerosis.[9]
Objective: To assess the efficacy of oral Cladribine in reducing the clinical severity of EAE in mice.
Animal Model: C57BL/6 mice are typically used for the induction of MOG35-55-induced EAE.
Experimental Groups:
-
EAE mice treated with oral Cladribine.
-
EAE mice treated with a vehicle control.
-
Healthy control mice.
Procedure:
-
EAE Induction: Mice are immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) and receive injections of pertussis toxin.
-
Treatment: Starting at a predetermined time point post-immunization (e.g., day 5), mice in the treatment group receive daily oral gavage of Cladribine (e.g., 10 mg/kg) for a specified duration (e.g., 5 consecutive days).[9] The vehicle group receives the vehicle (e.g., 0.5% carboxymethylcellulose) on the same schedule.[9]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
Immunological Analysis: At the end of the study, spleen, lymph nodes, and central nervous system tissue are collected for analysis of immune cell populations by flow cytometry and histology to assess inflammation and demyelination.
Mandatory Visualization
Cladribine's Mechanism of Action
The following diagram illustrates the intracellular activation of Cladribine and its subsequent effects on lymphocyte function.
Caption: Intracellular activation and pro-apoptotic mechanism of Cladribine in lymphocytes.
Experimental Workflow for Oral Cladribine in EAE Model
This diagram outlines the key steps in a typical preclinical study evaluating the efficacy of oral Cladribine in the EAE mouse model.
Caption: Workflow for evaluating oral Cladribine efficacy in the EAE mouse model.
Discussion and Conclusion
The available preclinical data, primarily from studies on the oral formulation in the EAE model, demonstrate that Cladribine can effectively reduce disease severity by depleting peripheral immune cells and reducing their infiltration into the central nervous system.[9][10] There is also evidence to suggest a potential direct neuroprotective effect within the CNS.[10]
For drug development professionals, the key takeaway is the need for well-designed, head-to-head preclinical studies to fully characterize and compare the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of oral and intravenous Cladribine. Such studies would be invaluable for optimizing dosing regimens, understanding the therapeutic window for each route of administration, and providing a stronger basis for translation to clinical trials. Future preclinical research should aim to directly compare these two formulations in relevant animal models of both multiple sclerosis and hematological malignancies to address the current knowledge gap.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 4. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. In vivo kinetics of the genotoxic and cytotoxic activities of cladribine and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregnancy effect on disease activity in women with multiple sclerosis treated with cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic cladribine administration increases amyloid beta peptide generation and plaque burden in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cladribine
An essential overview of personal protective equipment, operational procedures, and disposal protocols for the safe handling of Cladribine in a laboratory setting.
Cladribine is a cytotoxic agent that requires stringent safety measures to protect laboratory personnel from potential exposure.[1] Classified as toxic upon ingestion, inhalation, or skin contact, it can cause severe skin and eye irritation and is a suspected carcinogen with the potential to impair fertility.[2][3][4] Adherence to the following guidelines is critical for ensuring a safe research environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against Cladribine exposure. Personnel should be trained in the correct donning and doffing procedures to minimize contamination risks.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[5] | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Gown | A disposable, lint-free gown made of polyethylene-coated polypropylene.[5] | Protects the body from splashes and airborne particles. |
| Eye & Face Protection | Safety goggles and a face shield are necessary when there is a risk of splashing.[5][6] | Shields the eyes and face from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization.[5] For large spills, a self-contained breathing apparatus may be necessary.[7] | Prevents inhalation of airborne Cladribine particles. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step protocol is essential for minimizing the risk of exposure at every stage of handling.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store Cladribine in a designated, well-ventilated, and clearly labeled area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
The storage area should be secure and accessible only to authorized personnel.[3][4][6]
2. Preparation and Handling:
-
All manipulations of Cladribine should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a glove box to contain any aerosols or spills.[7]
-
Ensure all necessary PPE is donned before beginning any work.
-
When handling the tablet form, ensure hands are dry and wash them thoroughly after handling.[1][8][9] Limit direct skin contact.[8]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[4][6]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Don the appropriate level of PPE, including respiratory protection if necessary.
-
Contain and absorb the spill using absorbent pads or granules.[7]
-
Clean the spill area with soap and water.[7]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with Cladribine are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated disposables must be segregated into clearly labeled hazardous waste bags for incineration.[7]
-
Unused Product: Unused or expired Cladribine should be disposed of as hazardous chemical waste, in accordance with institutional and local regulations. Incineration at an approved facility is the recommended method.[3][4][7]
First Aid Procedures: Immediate Response to Exposure
In the case of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[6][7]
Caption: Workflow for safe handling of Cladribine.
References
- 1. emdserono.com [emdserono.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 5. halyardhealth.com [halyardhealth.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. obaid.info [obaid.info]
- 8. emdserono.com [emdserono.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
